2-(1H-Pyrazol-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(1H-pyrazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-5(9)3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVKSUPEUFXUGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542641 | |
| Record name | (1H-Pyrazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102732-63-8 | |
| Record name | (1H-Pyrazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(1H-Pyrazol-3-yl)acetic Acid: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1H-Pyrazol-3-yl)acetic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrazole core is a privileged scaffold found in numerous biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structural features, and experimental considerations for this compound, serving as a vital resource for researchers engaged in its synthesis, characterization, and application in novel therapeutic development.
Chemical Properties and Structure
This compound is a solid compound at room temperature and should be stored in a dry, sealed environment, preferably at low temperatures (-20°C) to ensure long-term stability.[1] It serves as a key precursor in the synthesis of more complex molecules due to the reactive carboxylic acid functional group, which allows for various modifications such as amidation and esterification.[1]
Quantitative Data Summary
A summary of the key chemical and physical properties of this compound is presented in Table 1. It is important to note that while some experimental values are available, others are predicted and should be confirmed through empirical testing.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 102732-63-8 | [1] |
| Molecular Formula | C₅H₆N₂O₂ | [1] |
| Molecular Weight | 126.11 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 167-169 °C (for isomer 2-(1H-Pyrazol-1-yl)acetic acid) | [2] |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| logP | Not available |
Structural Information
The structure of this compound features a five-membered pyrazole ring with two adjacent nitrogen atoms, substituted at the 3-position with an acetic acid group.
| Identifier | Representation |
| SMILES | O=C(O)Cc1cc[nH]n1 |
| InChI | InChI=1S/C5H6N2O2/c8-5(9)3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7)(H,8,9) |
| InChI Key | NTVKSUPEUFXUGS-UHFFFAOYSA-N |
Experimental Protocols
The synthesis and characterization of this compound and its derivatives are crucial for their application in research and development. This section outlines common experimental methodologies.
Synthesis of Pyrazole Acetic Acids
Protocol for the Synthesis of 2-(1H-Pyrazol-1-yl)acetic Acid (Isomer):
-
Formation of the Pyrazole Ring:
-
In a nitrogen atmosphere, 50 g of pyrazole is dissolved in 250 ml of absolute tetrahydrofuran (THF) and added dropwise over 30 minutes to a stirred and cooled (20-30°C) suspension of 38.7 g of sodium hydride in 100 ml of absolute THF.[2]
-
The reaction mixture is stirred for an additional 3 hours at 40°C.[2]
-
After cooling to 5°C, 160.7 g of ethyl bromoacetate in 100 ml of absolute THF is added dropwise over 1 hour, maintaining the temperature between 0-10°C.[2]
-
The mixture is stirred overnight at room temperature.[2]
-
150 ml of ethanol is then added dropwise, and stirring is continued for 1 hour before the suspension is concentrated by evaporation.[2]
-
-
Saponification:
-
To the residue, a solution of 74 g of sodium hydroxide tablets in 600 ml of 60% aqueous methanol is added, and the mixture is refluxed for 40 minutes.[2]
-
After cooling, the solution is washed twice with 200 ml of ether.[2]
-
The aqueous phase is acidified to approximately pH 2 with concentrated hydrochloric acid at 5°C with cooling.[2]
-
-
Purification:
Analytical Characterization
Standard analytical techniques are employed to confirm the identity and purity of this compound.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrazole ring and the methylene protons of the acetic acid group. The chemical shifts will be influenced by the electronic environment and the solvent used.
-
13C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with distinct signals for the carboxylic acid carbon, the methylene carbon, and the carbons of the pyrazole ring.
2.2.2. Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid group (typically in the range of 2500-3300 cm⁻¹).
-
A strong C=O stretch from the carboxylic acid group (around 1700-1725 cm⁻¹).
-
N-H stretching vibrations from the pyrazole ring (around 3100-3500 cm⁻¹).
-
C-H stretching and bending vibrations.
2.2.3. Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]+ or protonated molecule [M+H]+ would be expected at an m/z corresponding to the molecular weight of this compound (126.11 g/mol ). Fragmentation patterns of pyrazoles often involve the loss of small molecules like HCN and N₂.
Logical Relationships and Workflows
The synthesis and characterization of this compound follow a logical workflow, from starting materials to the final, purified product.
Caption: General experimental workflow for the synthesis and characterization of this compound.
Biological Activity and Applications
Derivatives of this compound have shown promise in various therapeutic areas, highlighting the importance of this scaffold in drug discovery.
-
Antimicrobial Activity: Certain derivatives have demonstrated activity against various bacterial and fungal strains.[1]
-
Anti-inflammatory Properties: In vitro studies have indicated that some compounds based on this structure can significantly inhibit inflammatory markers.[1]
-
Anticancer Potential: The pyrazole core is a feature in some FDA-approved drugs, and research into the anticancer properties of its derivatives is ongoing.[1]
The biological activity of these compounds is believed to stem from the ability of the pyrazole ring to interact with the active sites of enzymes or receptors, thereby modulating their function.[1]
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. This guide has provided a foundational understanding of its chemical properties, structure, and common experimental procedures. While a complete experimental dataset for the parent compound is not fully available in the public domain, the information presented here, including protocols for related isomers and general characterization techniques, offers a solid starting point for researchers. Further investigation to determine the precise experimental parameters and a full spectroscopic characterization of this compound is warranted to facilitate its broader application in the development of novel therapeutics.
References
In-Depth Technical Guide: Physicochemical Characteristics of 2-(1H-Pyrazol-3-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 2-(1H-Pyrazol-3-yl)acetic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and structured data to facilitate further investigation and application of this versatile heterocyclic compound.
Physicochemical Characteristics
This compound (CAS RN: 102732-63-8) is a pyrazole derivative with a molecular formula of C₅H₆N₂O₂ and a molecular weight of 126.11 g/mol .[1] The structural and property data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | [1] |
| Molecular Weight | 126.11 g/mol | [1] |
| Physical Form | Solid | [1][2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Aqueous Solubility | Data not available | |
| LogP (Octanol-Water) | Data not available |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of pyrazole derivatives involves the cyclocondensation of a β-dicarbonyl compound with hydrazine, followed by hydrolysis of the resulting ester.[1]
Protocol: Synthesis from Diethyl 1,3-acetonedicarboxylate and Hydrazine
This protocol is adapted from general procedures for pyrazole synthesis.
Materials:
-
Diethyl 1,3-acetonedicarboxylate
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Cyclization:
-
In a round-bottom flask, dissolve diethyl 1,3-acetonedicarboxylate in ethanol.
-
Add an equimolar amount of hydrazine hydrate dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(1H-pyrazol-3-yl)acetate.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the crude ethyl 2-(1H-pyrazol-3-yl)acetate in a solution of sodium hydroxide in water/ethanol.
-
Reflux the mixture for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid, leading to the precipitation of the product.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water/ethanol).
-
Workflow for the Synthesis of this compound
Biological Activity and Signaling Pathways
While specific biological targets for this compound are not extensively documented, several studies have highlighted that derivatives of pyrazole acetic acid act as antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2).[3][4] CRTh2 is a G-protein coupled receptor for prostaglandin D2 (PGD2), which is a key mediator in allergic inflammation.
CRTh2 Signaling Pathway and Antagonism
The binding of PGD2 to the CRTh2 receptor on Th2 cells, eosinophils, and basophils initiates a signaling cascade that leads to the release of pro-inflammatory cytokines and chemokines, contributing to the inflammatory response characteristic of allergic diseases. An antagonist of CRTh2, such as a pyrazole acetic acid derivative, would block the binding of PGD2, thereby inhibiting the downstream signaling and mitigating the inflammatory effects.
Diagram of the CRTh2 Signaling Pathway and Proposed Antagonism
Conclusion
This compound is a valuable building block in medicinal chemistry with potential applications as a CRTh2 antagonist for the treatment of allergic inflammatory diseases. While there is a need for more comprehensive experimental data on its physicochemical properties, the synthetic routes are accessible. This guide provides a foundational understanding for researchers to further explore the therapeutic potential of this and related pyrazole derivatives.
References
- 1. This compound|CAS 102732-63-8 [benchchem.com]
- 2. This compound hydrochloride | 118054-57-2 [sigmaaldrich.com]
- 3. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Overview of 2-(1H-Pyrazol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available information on the spectroscopic properties and synthesis of 2-(1H-Pyrazol-3-yl)acetic acid (CAS No: 102732-63-8), a valuable building block in medicinal chemistry. Due to the limited availability of published experimental data for this specific compound, this document outlines general protocols and expected spectroscopic characteristics based on related structures.
Compound Identity
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 102732-63-8 |
| Molecular Formula | C₅H₆N₂O₂ |
| Molecular Weight | 126.11 g/mol |
| Structure | ![]() |
Spectroscopic Data
Table 1: ¹H NMR Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | COOH |
| ~12.0 | br s | 1H | NH |
| ~7.5 | d | 1H | H-5 (pyrazole) |
| ~6.2 | d | 1H | H-4 (pyrazole) |
| ~3.6 | s | 2H | CH₂ |
Table 2: ¹³C NMR Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C OOH |
| ~145 | C -3 (pyrazole) |
| ~135 | C -5 (pyrazole) |
| ~105 | C -4 (pyrazole) |
| ~30 | C H₂ |
Table 3: IR Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300-2500 | O-H stretch (carboxylic acid) |
| ~3100 | N-H stretch |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1500 | C=N, C=C stretch (pyrazole ring) |
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Assignment |
| 126.04 | [M]⁺ (Calculated for C₅H₆N₂O₂) |
| 81.04 | [M - COOH]⁺ |
Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis and spectroscopic characterization of this compound is not available in the searched literature. However, a general and widely accepted method for the synthesis of pyrazole-3-acetic acids involves a two-step process:
-
Formation of the Pyrazole Ester: Cyclocondensation of a β-keto ester with hydrazine.
-
Hydrolysis of the Ester: Conversion of the pyrazole ester to the corresponding carboxylic acid.
General Protocol for the Synthesis of this compound:
-
Step 1: Synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate A solution of diethyl 3-oxopentanedioate (1 equivalent) in a suitable solvent such as ethanol is treated with hydrazine hydrate (1 equivalent). The reaction mixture is typically heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude ethyl 2-(1H-pyrazol-3-yl)acetate is purified, typically by column chromatography on silica gel.
-
Step 2: Hydrolysis to this compound The purified ethyl 2-(1H-pyrazol-3-yl)acetate is dissolved in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. The mixture is heated to reflux and stirred until the hydrolysis is complete (monitored by TLC). After cooling to room temperature, the reaction mixture is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ester. The aqueous layer is then acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid product. The solid this compound is collected by filtration, washed with cold water, and dried under vacuum.
Protocol for Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The infrared spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: The mass spectrum would be obtained using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI), to determine the molecular weight and fragmentation pattern of the compound.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and subsequent spectroscopic analysis of this compound.
An In-depth Technical Guide to the Biological Activity of 2-(1H-Pyrazol-3-yl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 2-(1H-Pyrazol-3-yl)acetic acid and its derivatives. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, and derivatives of this compound have demonstrated a wide range of promising biological effects, including anti-inflammatory, anticancer, and antimicrobial activities. This document collates quantitative biological data, details key experimental methodologies, and visualizes relevant biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.
Anti-inflammatory Activity
Derivatives of this compound have been widely investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.
Quantitative Anti-inflammatory Data
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of various pyrazole derivatives. A lower IC50 value indicates greater potency.
| Compound ID | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| PYZ10 | Thiourea-benzimidazole | - | 0.0000283 | - | [3] |
| PYZ11 | Thiourea-benzimidazole | - | 0.0002272 | - | [3] |
| PYZ16 | Trisubstituted pyrazole | >5.58 | 0.52 | >10.73 | [3] |
| PYZ28 | Pyrazoline derivative | >50 | 0.26 | >192.3 | [3] |
| PYZ31 | Pyrazole derivative | - | 0.01987 | - | [3] |
| PYZ40 | Chalcone | - | - | 8.22 | [3] |
| PYZ41 | Chalcone | - | - | 9.31 | [3] |
| Celecoxib (Reference) | 8.9 | 0.03556 | 250 | [3] |
Note: Data for specific this compound derivatives is often embedded within larger studies on pyrazoles. The table presents a selection of potent pyrazole-based COX inhibitors to illustrate the potential of the scaffold.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the COX inhibitory activity of test compounds.
Materials:
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
NaOH
-
Human recombinant COX-1 and COX-2 enzymes
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., Celecoxib)
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compounds and reference inhibitor in DMSO.
-
Dilute the COX-1 and COX-2 enzymes to the desired concentration in COX Assay Buffer.
-
Prepare the Reaction Mix by combining COX Assay Buffer, diluted COX Cofactor, and COX Probe.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the Reaction Mix.
-
Add the diluted test compounds or reference inhibitor to the respective wells. Include control wells with DMSO only (for total enzyme activity).
-
Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the Arachidonic Acid solution to all wells.
-
Immediately measure the fluorescence (Excitation: 535 nm, Emission: 587 nm) in a kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Signaling Pathway: COX-2 Mediated Inflammation
The anti-inflammatory effect of these compounds is primarily achieved by blocking the synthesis of prostaglandins, which are key mediators of inflammation.
Anticancer Activity
Several derivatives of this compound have shown promising cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through various signaling pathways.
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values of selected pyrazole derivatives against different human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| PTA-1 | MDA-MB-231 (Breast) | 10 (24h) | [4] |
| Compound 37 | MCF-7 (Breast) | 5.21 | [1] |
| Compound 24 | A549 (Lung) | 8.21 | [1] |
| Compound 24 | HCT116 (Colorectal) | 19.56 | [1] |
| Compound 3f | MDA-MB-468 (Breast) | 14.97 (24h) | [5] |
| Compound 57 | HepG2 (Liver) | 3.11 | [1] |
| Compound 58 | HeLa (Cervical) | 4.24 | [1] |
| Doxorubicin (Reference) | Various | 4.30 - 5.17 | [1] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include control wells with medium and DMSO.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
-
Solubilization and Measurement:
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration.
-
Determine the IC50 value by plotting cell viability against compound concentration.
-
Signaling Pathway: Induction of Apoptosis
Pyrazole derivatives can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.[2][6]
Antimicrobial Activity
Derivatives of this compound have also shown potential as antimicrobial agents against a range of bacteria and fungi. One of the proposed mechanisms of action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[3][7][8]
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some pyrazole derivatives against various microbial strains.
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | 0.25 | [9] |
| Compound 4 | Staphylococcus epidermidis | 0.25 | [9] |
| Compound 2 | Aspergillus niger | 1 | [9] |
| Compound 3 | Microsporum audouinii | 0.5 | [9] |
| Compound 9 | Staphylococcus aureus (MDR) | 4 | [10] |
| Ciprofloxacin (Reference) | Escherichia coli | 0.5 | [9] |
| Clotrimazole (Reference) | Aspergillus niger | 2 | [9] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent.[10][11][12][13][14]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum adjusted to 0.5 McFarland standard
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the wells of the 96-well plate.
-
-
Inoculum Preparation and Inoculation:
-
Prepare a suspension of the microbial strain equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except for the sterility control) with the microbial suspension.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Mechanism of Action: DNA Gyrase Inhibition
The inhibition of DNA gyrase prevents the negative supercoiling of bacterial DNA, which is essential for DNA replication and transcription, ultimately leading to bacterial cell death.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the cyclocondensation of a β-ketoester with a hydrazine derivative, followed by functional group manipulations.
General Synthesis Workflow
The following diagram illustrates a typical synthetic workflow for preparing this compound amides and esters.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3.3. Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. rr-asia.woah.org [rr-asia.woah.org]
The Therapeutic Potential of Pyrazole-3-Acetic Acid Derivatives: A Technical Guide to Key Targets
For Immediate Release
A deep dive into the pharmacological landscape of pyrazole-3-acetic acid compounds reveals a versatile scaffold for the development of novel therapeutics targeting a spectrum of diseases, from cancer to inflammation and microbial infections. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core therapeutic targets, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
The pyrazole ring is a well-established pharmacophore in medicinal chemistry, and derivatives of pyrazole-3-acetic acid serve as crucial precursors in the synthesis of a multitude of biologically active molecules.[1] These compounds have demonstrated significant potential in modulating key cellular processes implicated in various pathologies. This guide will explore the primary therapeutic avenues for these compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Applications: Targeting Key Signaling Cascades
Pyrazole-3-acetic acid derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit critical signaling pathways that drive tumor growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathways are two of the most prominent targets.
EGFR and VEGFR-2 Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a key driver in many cancers, and its inhibition can halt tumor progression.[2] Certain pyrazole derivatives have been identified as potent EGFR inhibitors.[3] The vascular endothelial growth factor receptor 2 (VEGFR-2) is another critical target in oncology, playing a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2] Dual inhibition of both EGFR and VEGFR-2 is a promising strategy for comprehensive cancer treatment.[2]
Caption: EGFR and VEGFR-2 Signaling Inhibition.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[4][5] Pyrazole-s-triazine derivatives, synthesized using acetic acid, have demonstrated the ability to significantly inhibit this pathway.[4][6][7]
Caption: PI3K/Akt/mTOR Signaling Inhibition.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Class | Target(s) | Cancer Cell Line(s) | IC50 Values | Reference(s) |
| Pyrazolyl s-Triazine | EGFR | MDA-MB-231 | 59.24 nM, 70.3 nM | [4][6][7] |
| Pyrazolyl s-Triazine | PI3K/Akt/mTOR | MDA-MB-231 | Inhibition observed | [4][6][7] |
| Fused Pyrazole | EGFR, VEGFR-2 | HepG2 | 0.06 µM (EGFR), 0.22 µM (VEGFR-2) | [2] |
| Pyrimidine-pyrazole | EGFR (wild-type & mutant) | MCF-7, HepG-2 | More potent than erlotinib | [8] |
| Pyrazole-Thiophene | EGFR (wild-type & mutant), VEGFR-2 | MCF-7, HepG2 | 6.57 µM (MCF-7), 8.86 µM (HepG2) | [9] |
Anti-inflammatory Action: Targeting Cyclooxygenase (COX) Enzymes
Inflammation is a key process in many chronic diseases, and cyclooxygenase (COX) enzymes are central to the inflammatory cascade. Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a well-known COX-2 selective inhibitor.[2]
Caption: Workflow for COX Inhibition Assay.
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Class | Target(s) | IC50 Values (COX-2) | Selectivity Index (SI) vs. COX-1 | Reference(s) |
| Pyrazole-pyridazine hybrids | COX-2 | 1.15 µM, 1.50 µM | 8.31, 9.56 | [10] |
| Pyrazole derivatives | COX-2 | 19.87 nM - 61.24 nM | 13.10 - 22.21 | [11] |
| Pyrazole analogues | COX-2 | 1.79 µM, 2.51 µM | 72.73, 65.75 | [12] |
Antimicrobial Potential: A New Frontier
The emergence of antibiotic-resistant microbial strains necessitates the development of novel antimicrobial agents. Pyrazole-3-acetic acid derivatives have demonstrated promising activity against a range of bacteria and fungi.
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound Class | Microbial Strain(s) | MIC Values | Reference(s) |
| Pyrazole-derived hydrazones | Acinetobacter baumannii | 4 µg/mL | [3] |
| Pyrazole analogues | Escherichia coli | 0.25 µg/mL | [13] |
| Pyrazole analogues | Streptococcus epidermidis | 0.25 µg/mL | [13] |
| Pyrazole-1-carbothiohydrazide | Aspergillus niger, B. subtilis, K. pneumoniae | 2.9 - 7.8 µg/mL (antifungal), 62.5 - 125 µg/mL (antibacterial) | [14] |
Experimental Protocols
General Synthesis of Pyrazole-3-Acetic Acid Derivatives (Representative Protocol)
A common method for the synthesis of bioactive pyrazole derivatives involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative, often catalyzed by an acid.[8][9]
-
Preparation of the β-dicarbonyl intermediate: The synthesis often begins with the Claisen condensation of an appropriate ketone with a diester to form a 1,3-dicarbonyl compound.
-
Cyclocondensation: The resulting 1,3-dicarbonyl compound is then reacted with a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent such as ethanol or glacial acetic acid.[9] The reaction mixture is typically refluxed for several hours.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent like ethanol, to yield the final pyrazole derivative.
In Vitro COX Inhibition Assay
The ability of the synthesized compounds to inhibit COX-1 and COX-2 is determined using a commercially available enzyme immunoassay (EIA) kit.
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the COX enzymes at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Measurement: The production of prostaglandin E2 (PGE2), a product of the COX-catalyzed reaction, is measured according to the manufacturer's instructions.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the compounds is typically assessed by determining the minimum inhibitory concentration (MIC) using a broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a multi-well plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
Derivatives of pyrazole-3-acetic acid represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy against key targets in cancer, inflammation, and microbial infections warrants further investigation and optimization. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this important class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades :: JYX [jyx.jyu.fi]
- 7. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. srrjournals.com [srrjournals.com]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Its remarkable versatility and broad spectrum of biological activities have led to the development of numerous clinically successful drugs across a wide range of therapeutic areas. This technical guide provides a comprehensive review of key pyrazole-containing compounds, delving into their synthesis, mechanism of action, and pharmacological properties. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to offer a clear visual representation of complex biological and chemical processes.
Anti-Inflammatory Agents: The Selective COX-2 Inhibitors
The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, revolutionized the development of anti-inflammatory drugs. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Pyrazole-based compounds have been instrumental in the design of selective COX-2 inhibitors, offering potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
Celecoxib: A Blockbuster Anti-Inflammatory Drug
Celecoxib is a selective non-steroidal anti-inflammatory drug (NSAID) that specifically inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] Its diarylpyrazole structure is key to its selectivity.
Quantitative Data: COX-2 Inhibition
| Compound | Target | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | Human recombinant | 7.7 µM | 0.07 µM | 110 |
Signaling Pathway: Celecoxib's Anti-Inflammatory Action
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against human recombinant COX-2.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., Celecoxib) dissolved in DMSO
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or vehicle (DMSO for control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.[2]
-
Experimental Workflow: Synthesis of Celecoxib
Metabolic and CNS Disorders: Targeting the Endocannabinoid System
The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands, and metabolic enzymes, plays a crucial role in regulating appetite, energy balance, and mood. The pyrazole scaffold has been pivotal in the development of modulators of this system.
Rimonabant: A CB1 Receptor Antagonist
Rimonabant was developed as a selective CB1 receptor antagonist for the treatment of obesity.[3] By blocking the CB1 receptor, it was designed to reduce appetite and improve metabolic parameters.[4] Although it was later withdrawn from the market due to psychiatric side effects, it remains an important tool for studying the endocannabinoid system.
Quantitative Data: CB1 Receptor Binding Affinity
| Compound | Target | Ki (nM) |
| Rimonabant | Human CB1 Receptor | 1.8 |
Signaling Pathway: Rimonabant's Mechanism of Action
Experimental Protocol: CB1 Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a compound for the CB1 receptor.
-
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor (e.g., HEK293 cells)
-
Radioligand (e.g., [³H]CP55,940)
-
Test compound (e.g., Rimonabant)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known CB1 ligand like WIN 55,212-2)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
In a 96-well plate, add the binding buffer, cell membrane preparation, and varying concentrations of the test compound or vehicle.
-
Add the radioligand to all wells. For non-specific binding determination, add the non-specific binding control.
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Erectile Dysfunction: PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. Inhibition of PDE5 leads to increased levels of cGMP, resulting in smooth muscle relaxation, vasodilation, and penile erection. The pyrazole scaffold has been successfully incorporated into potent and selective PDE5 inhibitors.
Sildenafil: A Revolutionary Treatment for Erectile Dysfunction
Sildenafil is a potent and selective inhibitor of PDE5.[5] Its pyrazolopyrimidinone core is a key structural feature for its activity.
Quantitative Data: PDE5 Inhibition
| Compound | Target | IC50 (nM) |
| Sildenafil | Human recombinant PDE5 | 3.4[6] |
Signaling Pathway: Sildenafil's Mechanism of Action
References
The Versatile Precursor: A Technical Guide to 2-(1H-Pyrazol-3-yl)acetic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-(1H-Pyrazol-3-yl)acetic acid is a valuable heterocyclic building block in organic and medicinal chemistry. Its unique structural features, including a reactive carboxylic acid moiety and a pharmacologically significant pyrazole core, make it a versatile precursor for the synthesis of a wide range of complex molecules, particularly in the realm of drug discovery. The pyrazole scaffold is a "privileged" structure, found in numerous FDA-approved drugs, highlighting its therapeutic relevance.[1] This technical guide provides an in-depth overview of the synthesis of this compound, its chemical properties, and its application in the development of targeted therapeutics, with a focus on ALK5 and CRTH2 inhibitors.
Synthesis of this compound
The primary and most common method for synthesizing the pyrazole core of this compound is through the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[1] A typical synthetic route involves two main steps: the formation of the pyrazole ring as an ester, followed by hydrolysis to the carboxylic acid.
Step 1: Synthesis of Ethyl 2-(1H-Pyrazol-3-yl)acetate
A common precursor for this step is a dialkoxy-β-ketoester. The following is a representative experimental protocol.
Experimental Protocol:
-
Reaction: To a solution of hydrazine hydrate (1.0 equivalent) in a suitable solvent such as ethanol, ethyl 4,4-diethoxy-3-oxobutanoate (1.0 equivalent) is added.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl 2-(1H-pyrazol-3-yl)acetate. Further purification can be achieved by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
The ester is then hydrolyzed to the desired carboxylic acid.
Experimental Protocol:
-
Reaction: Ethyl 2-(1H-pyrazol-3-yl)acetate is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).
-
Reaction Conditions: The mixture is heated at reflux for several hours until the hydrolysis is complete, as indicated by TLC.
-
Work-up and Purification: After cooling to room temperature, the alcohol is removed under reduced pressure. The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried to afford this compound.
| Step | Reactants | Reagents/Solvents | Typical Yield | Spectroscopic Data |
| 1 | Ethyl 4,4-diethoxy-3-oxobutanoate, Hydrazine hydrate | Ethanol | 75-85% | ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J=2.0 Hz, 1H), 6.25 (d, J=2.0 Hz, 1H), 4.20 (q, J=7.1 Hz, 2H), 3.70 (s, 2H), 1.28 (t, J=7.1 Hz, 3H). |
| 2 | Ethyl 2-(1H-pyrazol-3-yl)acetate | NaOH (aq), Ethanol | 85-95% | ¹H NMR (DMSO-d₆, 400 MHz): δ 12.4 (br s, 1H), 7.50 (s, 1H), 6.10 (s, 1H), 3.55 (s, 2H). |
Applications in the Synthesis of Bioactive Molecules
The carboxylic acid functionality of this compound serves as a versatile handle for further synthetic modifications, most commonly through amide bond formation. This allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Amide Coupling Reactions
Standard peptide coupling reagents can be employed to couple this compound with a variety of amines to generate a library of pyrazole-3-yl acetamides.
General Experimental Protocol for Amide Coupling:
-
Reaction: To a solution of this compound (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 equivalents) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA) (2.0 equivalents) are added. The mixture is stirred at room temperature for a short period to activate the carboxylic acid.
-
Addition of Amine: The desired amine (1.0-1.2 equivalents) is then added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at room temperature until completion, which is monitored by TLC.
-
Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried and concentrated. The crude product is then purified by column chromatography or recrystallization.
Precursor to ALK5 Inhibitors for Fibrosis and Cancer Therapy
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in fibrosis and cancer. The TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5), is a key kinase in this pathway and a prime target for therapeutic intervention. Pyrazole-based compounds have emerged as potent and selective inhibitors of ALK5.[2]
The general structure of many pyrazole-based ALK5 inhibitors features a substituted pyrazole core, often linked to a pyridine or other heterocyclic systems. This compound can be a key starting material for the synthesis of such inhibitors.
Workflow for the Synthesis of a Pyrazole-based ALK5 Inhibitor:
Caption: Synthetic workflow for a pyrazole-based ALK5 inhibitor.
TGF-β Signaling Pathway and Inhibition by Pyrazole Derivatives:
References
The Dual Threat Response: A Technical Guide to the Antimicrobial and Anti-inflammatory Properties of Pyrazole Derivatives
For Immediate Release
In the dynamic field of medicinal chemistry, the pyrazole scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in therapeutic applications. This technical guide provides an in-depth exploration of the antimicrobial and anti-inflammatory properties of pyrazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals. This document synthesizes key findings on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
Anti-inflammatory Activity of Pyrazole Derivatives
Pyrazole derivatives have garnered significant attention for their potent anti-inflammatory effects, primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade.[1] The most well-known example is celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which showcases the therapeutic potential of this heterocyclic core.[1]
Mechanism of Action: Targeting COX and LOX Enzymes
The anti-inflammatory action of many pyrazole derivatives is rooted in their inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial for the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[1] By blocking these pathways, pyrazole derivatives can effectively reduce inflammation. Some derivatives have shown dual inhibition of both COX-2 and 5-LOX, offering a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2]
A simplified representation of this inhibitory action on the arachidonic acid cascade is depicted below.
References
In Vitro Mechanisms of Action of the 2-(1H-Pyrazol-3-yl)acetic Acid Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the in vitro mechanisms of action associated with the broader 2-(1H-pyrazol-3-yl)acetic acid scaffold. Due to a scarcity of publicly available research focused specifically on the parent compound, this document primarily summarizes findings from studies on its derivatives. The presented data and methodologies, therefore, serve as an illustrative guide to the potential biological activities and mechanisms of the core structure. All information should be critically evaluated in the context of the specific derivatives studied.
Introduction
The this compound core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of derivatives with demonstrated biological activities. In vitro studies have highlighted the potential of this structural class in oncology and inflammatory diseases. The mechanism of action for these compounds is believed to involve interactions with specific molecular targets, such as enzymes and receptors, leading to the modulation of key signaling pathways.[1] This guide provides an in-depth overview of the available in vitro data, focusing on experimental protocols, quantitative analysis of biological activity, and the elucidation of underlying signaling cascades.
Anti-Inflammatory Activity
Derivatives of this compound have been investigated for their anti-inflammatory properties, with in vitro studies suggesting inhibition of key enzymes and mediators in the inflammatory response.
Enzymatic Inhibition
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition:
Several pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes crucial to the biosynthesis of prostaglandins and leukotrienes, respectively. These inflammatory mediators are implicated in pain, swelling, and other inflammatory responses.
| Compound Class | Enzyme Target | IC50 (µM) | Reference |
| Pyrazole-hydrazone derivatives | COX-2 | 0.58 - 0.67 | |
| Pyrazole-hydrazone derivatives | 5-LOX | 1.92 - 2.31 |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is a representative example for determining the inhibitory activity of compounds against COX enzymes.
1. Objective: To determine the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.
2. Materials:
- Ovine COX-1 and human recombinant COX-2 enzymes
- Arachidonic acid (substrate)
- Heme (cofactor)
- Test compounds dissolved in a suitable solvent (e.g., DMSO)
- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- EIA buffer and reagents for prostaglandin detection (e.g., Prostaglandin Screening EIA Kit)
- 96-well microplates
3. Procedure:
- In a 96-well plate, add assay buffer, heme, and the enzyme (COX-1 or COX-2).
- Add various concentrations of the test compound or vehicle control.
- Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
- Initiate the enzymatic reaction by adding arachidonic acid.
- Incubate for a defined period (e.g., 2 minutes) to allow for prostaglandin production.
- Stop the reaction by adding a quenching agent (e.g., 1 M HCl).
- Quantify the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) according to the manufacturer's instructions.
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Inhibition of Inflammatory Cytokines
The anti-inflammatory effects of this scaffold may also be mediated through the suppression of pro-inflammatory cytokine production. While direct studies on the core compound are limited, derivatives have been shown to modulate cytokine signaling.
Potential Signaling Pathway: NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.
Figure 1: Potential NF-κB Signaling Pathway Inhibition.
Anticancer Activity
Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines in vitro. The proposed mechanisms include the induction of apoptosis and cell cycle arrest.
Cytotoxicity in Cancer Cell Lines
The cytotoxic potential of pyrazole derivatives has been evaluated against a panel of human cancer cell lines.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyrazolyl s-triazine derivative (7f) | MDA-MB-231 | Triple-Negative Breast Cancer | 0.059 | |
| Pyrazolyl s-triazine derivative (7d) | MDA-MB-231 | Triple-Negative Breast Cancer | 0.070 | |
| Pyrazole-based compound | A549 | Non-Small Cell Lung Cancer | 220.22 | [2] |
| Pyrazole-based compound | MCF-7 | Breast Cancer | 4.53 | |
| Pyrazole-based compound | PANC-1 | Pancreatic Cancer | - |
Note: IC50 values can vary significantly based on the specific derivative, cell line, and experimental conditions.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Objective: To determine the concentration-dependent cytotoxic effect of a test compound on a cancer cell line and calculate its IC50 value.
2. Materials:
- Human cancer cell line (e.g., MCF-7, A549, PANC-1)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- Test compound dissolved in a suitable solvent (e.g., DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader
3. Procedure:
- Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
- The following day, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).
- Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Potential Signaling Pathway: EGFR/PI3K/AKT/mTOR Inhibition
Studies on pyrazolyl s-triazine derivatives have implicated the EGFR/PI3K/AKT/mTOR pathway as a key target in triple-negative breast cancer cells. This pathway is crucial for cell proliferation, survival, and growth.
Figure 2: EGFR/PI3K/AKT/mTOR Signaling Pathway Inhibition.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. In vitro studies on its derivatives have revealed significant anti-inflammatory and anticancer activities. The primary mechanisms of action appear to involve the inhibition of key enzymes in inflammatory pathways, such as COX and LOX, and the modulation of critical cell signaling cascades, including the NF-κB and EGFR/PI3K/AKT/mTOR pathways.
Further research is warranted to elucidate the precise molecular targets and mechanisms of action of the parent this compound compound. A deeper understanding of its structure-activity relationships will be crucial for the rational design and optimization of more potent and selective drug candidates. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to advance the exploration of this important chemical scaffold.
References
The Pyrazole Carboxylic Acid Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-based carboxylic acids represent a privileged scaffold in medicinal chemistry and drug development. These five-membered heterocyclic compounds, characterized by two adjacent nitrogen atoms and an appended carboxylic acid group, are foundational to a multitude of biologically active agents. Their versatile synthetic accessibility and ability to interact with a wide range of biological targets have cemented their importance in modern pharmacology. This technical guide provides a comprehensive overview of the discovery and historical development of pyrazole-based carboxylic acids, detailing seminal synthetic methodologies, their evolution into potent therapeutic agents, and the key experimental data that underpin their significance.
Early Discovery: The Knorr Pyrazole Synthesis
The history of pyrazoles begins in 1883 with German chemist Ludwig Knorr. His pioneering work involved the cyclocondensation reaction between a 1,3-dicarbonyl compound (like ethyl acetoacetate) and a hydrazine derivative. This reaction, now famously known as the Knorr pyrazole synthesis , became the cornerstone for accessing this critical heterocyclic system. The acid-catalyzed mechanism proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring. The versatility of this method allows for the introduction of various substituents, making it a powerful tool for building molecular diversity.
Evolution of Synthetic Methodologies
Building upon Knorr's foundational work, chemists have developed numerous other strategies to synthesize the pyrazole ring, enhancing efficiency, control over regioselectivity, and substrate scope.
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an alkyne, providing a highly efficient route to pyrazole carboxylates.
-
Vilsmeier-Haack Reaction: This reaction is a powerful tool for the formylation of electron-rich heterocycles. When applied to hydrazones, it can lead to the formation of 4-formyl pyrazoles, which can be subsequently oxidized to the corresponding pyrazole-4-carboxylic acid.[1]
-
Multicomponent Reactions (MCRs): Modern synthetic chemistry often employs MCRs, where three or more reactants combine in a single pot to form a complex product. Four-component reactions involving a hydrazine, a β-ketoester, an aldehyde, and a nitrile source (like malononitrile) are widely used to generate highly functionalized pyranopyrazoles, which contain the pyrazole carboxylic acid precursor scaffold.[2] This approach is valued for its atom economy and operational simplicity.
Therapeutic Breakthroughs: From Scaffold to Blockbuster Drugs
The true potential of the pyrazole core was realized with the discovery of its potent anti-inflammatory properties. This led to the development of a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.
The Arachidonic Acid Cascade: A Tale of Two COX Enzymes
Inflammation, pain, and fever are primarily mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. Two isoforms exist: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, and COX-2, which is induced at sites of inflammation.[3] Traditional NSAIDs inhibit both isoforms, leading to effective pain relief but also the risk of gastrointestinal side effects. The discovery of the inducible COX-2 enzyme presented a compelling therapeutic target: selective inhibition of COX-2 could provide anti-inflammatory effects while sparing the protective functions of COX-1.[4]
Case Study 1: Celecoxib (Celebrex®)
The pursuit of a selective COX-2 inhibitor led to the development of Celecoxib, a diaryl-substituted pyrazole. It was designed to fit into the larger, more flexible active site of the COX-2 enzyme, while being too bulky to effectively block the narrower channel of the COX-1 active site. This selectivity translates to a significantly lower risk of gastrointestinal complications compared to non-selective NSAIDs.
Case Study 2: Tepoxalin (Zubrin®)
Tepoxalin is another pyrazole-based anti-inflammatory agent, notable for its dual mechanism of action. It inhibits both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways.[5] By blocking 5-LOX, Tepoxalin also prevents the production of leukotrienes, which are potent mediators of inflammation. This dual inhibition provides a broader spectrum of anti-inflammatory activity.[6] Though withdrawn from the US market for human use, it remains a significant compound in veterinary medicine.[7][8]
Quantitative Data Summary
The efficacy and selectivity of these compounds are quantified by their half-maximal inhibitory concentration (IC50) values. Lower values indicate greater potency.
| Compound | Target | IC50 | Assay System | Reference(s) |
| Celecoxib | COX-1 | 15,000 nM | Sf9 cells | [4] |
| COX-2 | 40 nM | Sf9 cells | [4] | |
| Tepoxalin | Cyclooxygenase (CO) | 2.85 µM (2850 nM) | RBL-1 cell lysate | [5] |
| Lipoxygenase (LO) | 0.15 µM (150 nM) | RBL-1 cell lysate | [5] |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following sections provide detailed, representative protocols for the synthesis of key pyrazole structures.
Protocol 1: General Knorr Synthesis of a Substituted Pyrazolone
This protocol describes the synthesis of a pyrazolone from a β-ketoester and a hydrazine, a variation of the classic Knorr synthesis.
Objective: To synthesize a 5-substituted pyrazol-3-one via acid-catalyzed cyclocondensation.
Materials:
-
Ethyl benzoylacetate (1.0 equivalent)
-
Hydrazine hydrate (2.0 equivalents)
-
1-Propanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
Deionized Water
-
20-mL Scintillation Vial, Magnetic Stir Bar, Hot Plate
-
TLC plate, developing chamber, UV lamp
-
Buchner funnel and filter paper
Procedure:
-
Combine ethyl benzoylacetate (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol) in a 20-mL scintillation vial equipped with a magnetic stir bar.
-
Add 1-propanol (3 mL) as a solvent, followed by 3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C.
-
After 1 hour, monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane. Spot the reaction mixture against the ethyl benzoylacetate starting material.
-
Once TLC analysis confirms the complete consumption of the starting ketoester, add deionized water (10 mL) to the hot reaction mixture while stirring.
-
Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes with continuous stirring to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold deionized water to remove any residual catalyst and solvent.
-
Allow the product to air dry completely.
-
Characterization: Determine the mass and calculate the percent yield. Characterize the final product by measuring its melting point and confirm its structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Celecoxib
This protocol outlines the key cyclocondensation step in the synthesis of Celecoxib.
Objective: To synthesize Celecoxib via the condensation of a 1,3-dione with a substituted hydrazine.
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 equivalent)
-
4-Sulfamoylphenylhydrazine hydrochloride (1.0 equivalent)
-
Ethanol (solvent)
-
Hydrochloric acid (catalytic amount)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Reaction vessel with reflux condenser and stirrer
Procedure:
-
In a reaction vessel equipped with a reflux condenser and stirrer, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.[4]
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.[4]
-
Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure (rotary evaporation).
-
Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification & Characterization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane). Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.[4]
Protocol 3: Four-Component Synthesis of a Pyranopyrazole Derivative
This protocol describes an efficient, one-pot multicomponent reaction to form a functionalized pyranopyrazole.
Objective: To synthesize a 6-amino-4-aryl-5-cyano-pyranopyrazole derivative via a one-pot, four-component reaction.
Materials:
-
Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde, 1.0 equivalent)
-
Hydrazine hydrate (1.0 equivalent)
-
Ethyl acetoacetate (1.0 equivalent)
-
Malononitrile (1.0 equivalent)
-
Citric acid (20 mol%)
-
Water (solvent)
-
25-mL Round-bottom flask, magnetic stir bar, hot plate
Procedure:
-
To a 25-mL round-bottom flask, add the aldehyde (1 mmol), hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), and malononitrile (1 mmol).
-
Add water (1 mL) as the solvent, followed by citric acid (0.2 mmol, 20 mol%) as an organocatalyst.
-
Heat the reaction mixture to 80°C with constant, vigorous stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the aqueous solution.
-
Separate the crude product by vacuum filtration, washing thoroughly with cold water to remove the catalyst and any water-soluble impurities.
-
Allow the product to air-dry.
-
Characterization: Determine the mass and yield. The product can often be obtained in high purity, but recrystallization can be performed if necessary. Confirm the structure using appropriate spectroscopic methods (FT-IR, NMR, MS).
References
- 1. Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Tepoxalin: a dual cyclooxygenase/5-lipoxygenase inhibitor of arachidonic acid metabolism with potent anti-inflammatory activity and a favorable gastrointestinal profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of tepoxalin, a dual inhibitor of cyclooxygenase/5-lipoxygenase, on events associated with NSAID-induced gastrointestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Novel synthetic method and analgesic activity of tepoxalin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(1H-Pyrazol-3-yl)acetic acid from β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-Pyrazol-3-yl)acetic acid is a valuable building block in medicinal chemistry and drug discovery. Its pyrazole core is a privileged scaffold found in numerous FDA-approved drugs, and the acetic acid side chain provides a convenient handle for further chemical modifications. This document provides detailed protocols for the synthesis of this compound, starting from the readily available β-keto ester, diethyl 3-oxopentanedioate. The synthesis proceeds via a two-step process: a Knorr-type pyrazole synthesis followed by ester hydrolysis.
Reaction Scheme
The overall synthetic route is depicted below:
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate
This protocol is based on the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine.
Materials:
-
Diethyl 3-oxopentanedioate (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl 3-oxopentanedioate (1.0 eq) and anhydrous ethanol (5 mL per gram of β-keto ester).
-
Stir the mixture at room temperature to ensure complete dissolution of the starting material.
-
Slowly add hydrazine hydrate (1.1 eq) to the solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate as a solid.
Protocol 2: Synthesis of this compound (Hydrolysis)
This protocol describes the saponification of the ester intermediate to yield the final carboxylic acid product.
Materials:
-
Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate (1.0 eq)
-
Sodium hydroxide (NaOH) pellets
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (w/v).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature in an ice bath.
-
Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to yield this compound.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Product | Typical Yield (%) |
| 1 | Diethyl 3-oxopentanedioate | Hydrazine hydrate | Ethanol | 4 - 6 | Reflux | Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate | 75-85 |
| 2 | Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate | Sodium hydroxide, Hydrochloric acid | Water | 2 - 4 | Reflux | This compound | 80-90 |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₅H₆N₂O₂ |
| Molecular Weight | 126.11 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 178-182 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.4 (s, 1H), 7.5 (s, 1H), 6.1 (s, 1H), 3.5 (s, 2H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 172.5, 147.1, 135.2, 102.8, 32.4 |
Mandatory Visualizations
Experimental Workflow
Caption: A summary of the experimental workflow for the synthesis of this compound.
Logical Relationship of Synthesis Steps
One-Pot Synthesis Protocols for Pyrazole Acetic Acid Derivatives: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole acetic acid derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery and development. Their applications span various therapeutic areas, including anti-inflammatory, analgesic, and antimicrobial agents. One-pot synthesis methodologies offer a streamlined, efficient, and often more sustainable approach to constructing these valuable molecules by minimizing intermediate isolation steps, reducing solvent usage, and improving overall yield and atom economy. This document provides detailed application notes and experimental protocols for the one-pot synthesis of pyrazole acetic acid derivatives and their related carboxylate precursors.
Synthesis Strategies Overview
The one-pot synthesis of pyrazole acetic acid derivatives and their ester analogues can be broadly approached through multicomponent reactions. These reactions involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a sequential and controlled manner. Key starting materials often include a 1,3-dicarbonyl compound (or a precursor), a hydrazine derivative, and other reactants that introduce the desired substituents. For pyrazole acetic acid derivatives, the strategic choice of the 1,3-dicarbonyl component is crucial.
A common and effective precursor for introducing the carboxymethyl or carboxyethyl group at the pyrazole ring is a β-keto ester derived from a dicarboxylic acid, such as diethyl 1,3-acetonedicarboxylate. The reaction proceeds through the formation of a pyrazolone intermediate, which can then be further functionalized or isolated.
Protocol 1: One-Pot, Three-Component Synthesis of Pyrazole-4-Carboxylic Acid Ethyl Ester Derivatives
This protocol outlines a versatile and efficient one-pot synthesis of pyrazole-4-carboxylic acid ethyl esters through a three-component reaction involving an aldehyde, a hydrazine derivative, and ethyl acetoacetate. This method can be adapted for a variety of substituted starting materials.
Experimental Workflow
Caption: Workflow for the one-pot synthesis of pyrazole-4-carboxylic acid ethyl esters.
Detailed Experimental Protocol
Materials:
-
Substituted aldehyde (10 mmol)
-
Hydrazine derivative (e.g., phenylhydrazine) (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Magnetic ionic liquid ([bmim][FeCl4]) (1.5 mmol)
-
Oxygen source (flow)
-
Round bottom flask
-
Magnetic stirrer
-
Ethyl acetate
-
Isopropanol
Procedure:
-
In a round bottom flask, combine the substituted aldehyde (10 mmol), hydrazine derivative (10 mmol), ethyl acetoacetate (10 mmol), and freshly prepared magnetic ionic liquid ([bmim][FeCl4]) (1.5 mmol).
-
Introduce a flow of oxygen into the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, separate the magnetic ionic liquid catalyst from the product solution using an external magnet.
-
Wash the separated catalyst with ethyl acetate and dry it under a vacuum for reuse.
-
Evaporate the solvent from the product solution under reduced pressure.
-
Recrystallize the crude product from isopropanol to afford the pure pyrazole-4-carboxylic acid ethyl ester derivative.[1]
Data Presentation
| Entry | Aldehyde | Hydrazine Derivative | Yield (%) |
| 1 | Benzaldehyde | Phenylhydrazine | 92 |
| 2 | 4-Chlorobenzaldehyde | Phenylhydrazine | 88 |
| 3 | 4-Methoxybenzaldehyde | Phenylhydrazine | 90 |
| 4 | Benzaldehyde | Hydrazine hydrate | 85 |
Protocol 2: Synthesis of Ethyl 5-(Substituted)-1H-pyrazole-3-carboxylates
This protocol describes a highly efficient two-step synthesis that can be conceptually considered for a one-pot adaptation. It involves the formation of an intermediate dioxo-ester followed by cyclization with hydrazine hydrate in the presence of glacial acetic acid to yield pyrazole-3-carboxylate derivatives.
Reaction Pathway
References
Functionalization of the Carboxylic Acid Group in 2-(1H-Pyrazol-3-yl)acetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the carboxylic acid group of 2-(1H-Pyrazol-3-yl)acetic acid. This versatile building block is a valuable starting material in medicinal chemistry and drug discovery, and its functionalization allows for the synthesis of a diverse range of derivatives, including esters and amides, with potential therapeutic applications.[1]
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The pyrazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties. The carboxylic acid group provides a convenient handle for introducing molecular diversity through common organic transformations. This document outlines reliable protocols for esterification and amidation, enabling the creation of compound libraries for screening and lead optimization in drug development programs.
Key Functionalization Reactions
The primary methods for functionalizing the carboxylic acid group of this compound involve:
-
Esterification: Conversion to esters, which can improve properties such as solubility, cell permeability, and metabolic stability.
-
Amidation: Formation of amides, a common linkage in biologically active compounds, allowing for the introduction of a wide variety of substituents.
-
Acid Chloride Formation: Conversion to the more reactive acid chloride, which serves as a key intermediate for the synthesis of esters and amides under mild conditions.
The following sections provide detailed protocols and quantitative data for these transformations.
Esterification of this compound
Esterification of this compound can be achieved through several methods, including Fischer esterification under acidic conditions and reactions involving activating agents.
Fischer Esterification using Acid Catalysis
This classical method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.
Experimental Protocol: Synthesis of Methyl 2-(1H-Pyrazol-3-yl)acetate
-
To a solution of this compound (1.0 eq) in methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl ester.
Quantitative Data for Representative Esterification Reactions:
| Ester Product | Alcohol | Catalyst | Reaction Time | Yield (%) | Reference |
| Methyl 2-(1H-pyrazol-3-yl)acetate | Methanol | H₂SO₄ | 4-6 h | 85-95 | Generalized Protocol |
| Ethyl 2-(1H-pyrazol-3-yl)acetate | Ethanol | H₂SO₄ | 4-6 h | 80-90 | Generalized Protocol |
Note: Yields are estimates based on typical Fischer esterification reactions and may vary depending on the specific reaction conditions.
Diagram: Fischer Esterification Workflow
Caption: Workflow for Fischer Esterification.
Amidation of this compound
Amide bond formation is a cornerstone of medicinal chemistry. The use of peptide coupling reagents provides a mild and efficient means of synthesizing amides from this compound and a diverse range of amines.
Amidation using Peptide Coupling Reagents
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency. Aminium/uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are also highly effective.[2]
Experimental Protocol: Synthesis of N-Benzyl-2-(1H-pyrazol-3-yl)acetamide using HATU
-
Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (e.g., benzylamine, 1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Representative Amidation Reactions:
| Amide Product | Amine | Coupling Reagent | Base | Yield (%) | Reference |
| N-Benzyl-2-(1H-pyrazol-3-yl)acetamide | Benzylamine | HATU | DIPEA | 80-95 | Generalized Protocol |
| N-Phenyl-2-(1H-pyrazol-3-yl)acetamide | Aniline | EDC/HOBt | DIPEA | 75-90 | Generalized Protocol |
| N-Morpholino-2-(1H-pyrazol-3-yl)acetamide | Morpholine | PyBOP | DIPEA | 85-95 | Generalized Protocol |
Note: Yields are estimates based on typical peptide coupling reactions and may vary depending on the specific substrates and reaction conditions.
Diagram: Amidation using Coupling Agents
References
Application Notes: The Strategic Use of 2-(1H-Pyrazol-3-yl)acetic Acid in the Construction of Bioactive Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-Pyrazol-3-yl)acetic acid is a versatile and highly valuable building block in the synthesis of complex heterocyclic systems, particularly those with significant therapeutic potential. Its bifunctional nature, possessing both a reactive carboxylic acid group and a pyrazole core, allows for a variety of synthetic transformations leading to the construction of fused ring systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two key classes of bioactive heterocycles: pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These scaffolds are of particular interest in drug discovery as they are known to interact with critical biological targets, including the EGFR/PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][2]
Key Applications
The primary application of this compound in this context is as a precursor for the synthesis of 3-substituted-5-aminopyrazoles. These aminopyrazoles are then utilized in cyclocondensation reactions to construct the desired fused heterocyclic systems. The acetic acid moiety can be chemically modified to facilitate these transformations.
-
Synthesis of Pyrazolo[1,5-a]pyrimidines: These compounds are recognized for their potent inhibitory activity against various protein kinases, making them attractive candidates for cancer therapy.[1] The synthesis typically involves the reaction of a 5-aminopyrazole intermediate with a β-dicarbonyl compound or its equivalent.[3]
-
Synthesis of Pyrazolo[3,4-b]pyridines: This class of compounds also exhibits a wide range of biological activities. Their synthesis often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound, frequently catalyzed by an acid such as acetic acid.[4]
Biological Relevance: Targeting the EGFR/PI3K/AKT/mTOR Pathway
The epidermal growth factor receptor (EGFR) signaling pathway, which includes the downstream PI3K/AKT/mTOR cascade, is a critical regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2] Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of kinases within this pathway, acting as ATP-competitive inhibitors.[1] By blocking the activity of these kinases, these compounds can halt the uncontrolled cell growth characteristic of cancer.
Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, starting from this compound. The initial step involves the conversion of the starting material to a key aminopyrazole intermediate.
Protocol 1: Synthesis of Ethyl 2-(5-amino-1H-pyrazol-3-yl)acetate (Intermediate)
This protocol outlines a plausible multi-step synthesis to convert this compound into a key aminopyrazole intermediate.
Step 1a: Esterification of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 eq.) in absolute ethanol (10 mL per gram of acid).
-
Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethyl 2-(1H-pyrazol-3-yl)acetate can be purified by column chromatography.
Step 1b: Nitration of Ethyl 2-(1H-pyrazol-3-yl)acetate
-
Reaction Setup: Cool a mixture of concentrated sulfuric acid and nitric acid (1:1 v/v) to 0°C in an ice bath.
-
Addition of Pyrazole: Slowly add the ethyl 2-(1H-pyrazol-3-yl)acetate (1 eq.) to the cooled acid mixture with constant stirring, maintaining the temperature below 5°C.
-
Reaction Time: Stir the mixture at 0°C for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Filtration: Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry to obtain ethyl 2-(4-nitro-1H-pyrazol-3-yl)acetate.
Step 1c: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the ethyl 2-(4-nitro-1H-pyrazol-3-yl)acetate (1 eq.) in ethanol.
-
Catalyst: Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Hydrogenation: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature until the reaction is complete (monitored by TLC).
-
Filtration and Concentration: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield ethyl 2-(5-amino-1H-pyrazol-3-yl)acetate.
Protocol 2: Synthesis of 2-(Carboxymethyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine
This protocol describes the cyclocondensation reaction to form a pyrazolo[1,5-a]pyrimidine derivative.
-
Reactants: In a round-bottom flask, combine ethyl 2-(5-amino-1H-pyrazol-3-yl)acetate (1 eq.) and ethyl acetoacetate (1.1 eq.).
-
Solvent and Catalyst: Add glacial acetic acid to the flask to act as both the solvent and catalyst.
-
Reaction Conditions: Heat the mixture to reflux (approximately 118°C) for 8-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and then diethyl ether. The product can be further purified by recrystallization from ethanol to yield the desired pyrazolo[1,5-a]pyrimidin-7-one.
Protocol 3: Synthesis of a 2-(Carboxymethyl)-pyrazolo[3,4-b]pyridine Derivative
This protocol details the synthesis of a pyrazolo[3,4-b]pyridine derivative.
-
Reactants: Combine ethyl 2-(5-amino-1H-pyrazol-3-yl)acetate (1 eq.) and a 1,3-dicarbonyl compound such as acetylacetone (1.1 eq.) in a round-bottom flask.
-
Solvent: Add glacial acetic acid as the solvent.[4]
-
Reaction Conditions: Reflux the mixture for 6-10 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation and Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from an appropriate solvent like ethanol to obtain the purified pyrazolo[3,4-b]pyridine derivative.
Data Presentation
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-7-one Derivatives
| Entry | β-Dicarbonyl Compound | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | 12 | 118 | ~70-80 | [5] |
| 2 | Diethyl malonate | 14 | 118 | ~65-75 | [5] |
Table 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
| Entry | 1,3-Dicarbonyl Compound | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | Acetylacetone | 8 | Reflux (AcOH) | ~60-75 | [4] |
| 2 | Benzoylacetone | 10 | Reflux (AcOH) | ~55-70 | [4] |
Visualizations
Signaling Pathway
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Amidation and Esterification of Pyrazole Acetic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of pyrazole acetic acids, key intermediates in the synthesis of a wide range of biologically active compounds. The following sections detail standard laboratory procedures for the formation of amides and esters, crucial functional groups in many pharmaceutical agents. The protocols are based on established synthetic methodologies and provide a foundation for the synthesis of compound libraries for drug discovery and development. Pyrazole-containing molecules are integral to a variety of therapeutic areas due to their diverse biological activities, including but not limited to, anticancer and anti-inflammatory applications. The amidation and esterification reactions described herein are fundamental transformations for the structural diversification of pyrazole acetic acid scaffolds, enabling the exploration of structure-activity relationships (SAR).
Amidation of Pyrazole Acetic Acids
Amide bond formation is a cornerstone of medicinal chemistry. The following protocols describe common methods for the coupling of pyrazole acetic acids with primary or secondary amines to yield the corresponding pyrazole acetamides. The choice of coupling reagent and reaction conditions can be critical to achieving high yields and purity.
Protocol 1: Amidation using Carbodiimide Coupling Agents
This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent, often in the presence of a catalyst such as 4-(Dimethylamino)pyridine (DMAP).
Experimental Protocol:
-
Reaction Setup: To a solution of pyrazole acetic acid (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (0.1-0.5 M), add the desired amine (1.0-1.2 eq.) and DMAP (0.1 eq.).
-
Addition of Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq.) in the same anhydrous solvent dropwise over 10-15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, followed by a saturated solution of NaHCO₃, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]
Table 1: Representative Data for Amidation of Pyrazole Carboxylic Acids using Coupling Agents
| Entry | Pyrazole Carboxylic Acid | Amine | Coupling System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromothiophene-2-carboxylic acid | 3-methyl-1-phenyl-1H-pyrazol-5-amine | DCC, DMAP | DCM | 24 | 8 | [1] |
| 2 | 5-Bromothiophene-2-carboxylic acid | 5-methyl-1H-pyrazol-3-amine | DCC, DMAP | DCM | 24 | 68 | [1] |
| 3 | Pyrazole-4-carboxylic acid derivative | Various amines | EDC, HOBt | DMF | 12-24 | - | [2] |
Note: Yields can vary significantly based on the specific substrates and reaction conditions.
Protocol 2: Amidation via Acyl Chloride Formation
This two-step protocol involves the conversion of the pyrazole acetic acid to a more reactive acyl chloride intermediate, which then readily reacts with an amine.
Experimental Protocol:
-
Acyl Chloride Formation: To a solution of pyrazole acetic acid (1.0 eq.) in an anhydrous solvent such as DCM or toluene, add thionyl chloride (SOCl₂) (1.5-2.0 eq.) or oxalyl chloride ((COCl)₂) (1.5 eq.) with a catalytic amount of DMF. Stir the mixture at room temperature or gentle reflux for 1-3 hours until the evolution of gas ceases. Remove the excess reagent and solvent under reduced pressure.
-
Amidation: Dissolve the crude pyrazole acetyl chloride in an anhydrous aprotic solvent like DCM. Cool the solution to 0 °C and add the desired amine (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.).
-
Reaction and Work-up: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.[3]
Table 2: Data for Amidation via Acyl Chlorides
| Entry | Pyrazole Carboxylic Acid Chloride | Amine | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride | Aqueous Ammonia | Xylene | 24 | - | [3] |
| 2 | 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride | Butyl amine | Xylene | - | - | [3] |
Esterification of Pyrazole Acetic Acids
Esterification is a common reaction to modify the carboxylic acid group of pyrazole acetic acids, which can alter their physicochemical properties such as solubility and permeability, important factors in drug development.
Protocol 3: Fischer-Speier Esterification
This is a classic acid-catalyzed esterification method.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the pyrazole acetic acid (1.0 eq.) in an excess of the desired alcohol (e.g., ethanol, methanol), which also serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 1-5 mol%).
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-24 hours. The reaction progress can be monitored by TLC. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of NaHCO₃. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or distillation.[4]
Table 3: Representative Data for Fischer-Speier Esterification of Pyrazole Carboxylic Acids
| Entry | Pyrazole Carboxylic Acid | Alcohol | Catalyst | Time (h) | Yield (%) | Reference |
| 1 | 4-Benzoyl-1-[2,4-dinitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylic acid | Isopropyl alcohol | H₂SO₄ | 4 | 35 | [4] |
| 2 | Pyrazole-3-carboxylic acid | Various alcohols | H₂SO₄ | - | - | [4] |
Experimental Workflows
The following diagrams illustrate the general workflows for the amidation and esterification of pyrazole acetic acids.
Caption: General workflows for the amidation of pyrazole acetic acids.
Caption: General workflow for the esterification of pyrazole acetic acids.
References
- 1. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
Application of 2-(1H-Pyrazol-3-yl)acetic Acid in Drug Discovery Libraries
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-Pyrazol-3-yl)acetic acid and its derivatives are versatile scaffolds in medicinal chemistry, recognized for their wide range of biological activities. The pyrazole nucleus is a privileged structure found in numerous FDA-approved drugs, highlighting its therapeutic relevance.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the construction of drug discovery libraries and the subsequent screening for various therapeutic targets.
The carboxylic acid functional group of this compound allows for straightforward chemical modification, making it an ideal starting point for the generation of diverse compound libraries through techniques like amidation and esterification.[1] These libraries can be screened against a multitude of biological targets to identify novel hit and lead compounds for drug development programs.
Key Biological Activities of Pyrazole Derivatives
Libraries derived from this compound have demonstrated significant potential in various therapeutic areas. The pyrazole scaffold is associated with a broad spectrum of pharmacological effects, including:
-
Anticancer: Pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of kinases and tubulin polymerization.[3][4]
-
Anti-inflammatory: The pyrazole core is a key feature in several anti-inflammatory drugs. Derivatives can act as inhibitors of enzymes like cyclooxygenases (COX) and can modulate inflammatory signaling pathways.[1][5]
-
Antimicrobial: Compounds incorporating the pyrazole moiety have exhibited activity against a range of bacterial and fungal pathogens.[1]
-
Kinase Inhibition: The pyrazole structure serves as a potent hinge-binding motif in many kinase inhibitors, playing a crucial role in the development of targeted therapies for cancer and inflammatory diseases.[6][7]
-
CRTH2 Antagonism: Derivatives of pyrazole acetic acid have been identified as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor involved in allergic inflammation.
Data Presentation: Efficacy of Pyrazole Derivatives
The following tables summarize quantitative data from various studies, showcasing the potency of derivatives of this compound and other pyrazole-containing compounds against different biological targets.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| Pyrazole-Chalcone Hybrid 5o | Tubulin Polymerization Inhibitor | MCF-7 (Breast) | 1.15 | [8] |
| Pyrazole-Chalcone Hybrid 5l | Tubulin Polymerization Inhibitor | MCF-7 (Breast) | 1.65 | [8] |
| Pyrazole-Chalcone Hybrid 5p | Tubulin Polymerization Inhibitor | MCF-7 (Breast) | 1.95 | [8] |
| Indole-Pyrazole Hybrid e19 | Tubulin Polymerization Inhibitor | HeLa (Cervical) | 0.21 | [9] |
| Pyrazole Derivative 16 | Anticancer | - | GI50 = -5.75 (log M) | [10] |
| Pyrazole Carbohydrazide 17 | Anticancer | HepG-2 (Liver) | 0.71 | [10] |
| Pyrazole Carbohydrazide 18 | Anticancer | BGC823 (Gastric) | 0.71 | [10] |
Table 2: Anti-inflammatory and Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target | Assay | IC50 (µM) | Reference |
| Bipyrazole 41 | COX-2 Inhibition | In vitro enzyme assay | 0.72 | [5] |
| Pyranopyrazole 42 | COX-2 Inhibition | In vitro enzyme assay | 0.76 | [5] |
| Pyrazoline 2g | Lipoxygenase (LOX) Inhibition | In vitro enzyme assay | 80 | [11] |
| Ruxolitinib | JAK1/JAK2 | In vitro enzyme assay | ~0.003 | [7] |
| Afuresertib | Akt1 | In vitro enzyme assay | 0.00002 | [7] |
| Prexasertib | CHK1 | In vitro enzyme assay | <0.001 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the screening of compound libraries derived from this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the cyclocondensation of a β-keto ester with hydrazine, followed by hydrolysis.[1]
Materials:
-
Ethyl 3-oxo-4-pentenoate (or a similar β-keto ester)
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)
-
Potassium tert-butoxide (optional, for enhanced reactivity)[11]
-
Tetrahydrofuran (THF) (optional)[11]
Protocol:
-
Cyclocondensation:
-
Dissolve ethyl 3-oxo-4-pentenoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1 equivalent) dropwise to the solution.
-
Reflux the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Alternative for enhanced reactivity: In a separate flask, dissolve the β-keto ester in THF and add potassium tert-butoxide to facilitate deprotonation before the addition of hydrazine.[11]
-
-
Hydrolysis (Saponification):
-
After the cyclocondensation is complete, add a solution of NaOH (e.g., 2M) to the reaction mixture.
-
Reflux the mixture for an additional 1-2 hours to hydrolyze the ester.
-
Alternatively, acidic hydrolysis can be performed using concentrated HCl at elevated temperatures (e.g., 80°C) for several hours.[11]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.
-
Acidify the aqueous residue with HCl (e.g., 2M) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[12]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
Protocol:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of compounds on the polymerization of purified tubulin in real-time.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds and controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)
-
Black 96-well microplate
-
Fluorescence plate reader with temperature control
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2-4 mg/mL. Keep on ice.
-
Prepare a stock solution of GTP (e.g., 10 mM) in General Tubulin Buffer.
-
Prepare working solutions of the test compounds and controls at 10x the final desired concentration in the assay buffer.
-
-
Assay Setup:
-
Pre-warm the fluorescence plate reader to 37°C.
-
In the wells of a black 96-well plate, add 5 µL of the 10x working solutions of the test compounds, controls, or vehicle.
-
-
Initiation of Polymerization:
-
On ice, prepare a master mix of tubulin, GTP (final concentration 1 mM), and the fluorescent reporter (e.g., 10 µM DAPI).
-
Add 45 µL of the tubulin master mix to each well to initiate the polymerization reaction.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) and the polymer mass at the steady-state plateau.
-
For dose-response analysis, plot the Vmax or plateau fluorescence against the logarithm of the compound concentration to calculate the IC50 (for inhibitors) or EC50 (for promoters) values.
-
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways that can be targeted by derivatives of this compound.
Caption: CRTH2 antagonist signaling pathway.
Caption: Inhibition of the JAK/STAT signaling pathway.
Caption: Inhibition of the CDK/Rb pathway.
Caption: Experimental workflow for tubulin polymerization assay.
Conclusion
This compound represents a valuable starting point for the development of diverse chemical libraries for drug discovery. Its synthetic tractability, coupled with the proven pharmacological importance of the pyrazole scaffold, makes it an attractive building block for identifying novel therapeutic agents against a wide range of diseases. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this versatile compound in their drug discovery endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid (1172566-04-9) for sale [vulcanchem.com]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. This compound|CAS 102732-63-8 [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Cyclocondensation of Hydrazines to Form Pyrazoles
Introduction
Pyrazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, makes them highly valuable scaffolds in drug discovery and development.[1][2][3] The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for the synthesis of these important molecules.[4] It involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[2][4][5] This document provides detailed protocols for the synthesis of pyrazoles using both conventional and modern energy-efficient techniques, along with comparative data to aid researchers in selecting the optimal method for their specific needs.
General Reaction Mechanism: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is typically catalyzed by an acid and proceeds through the initial formation of a hydrazone intermediate.[4][6] This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[4][6] When unsymmetrical 1,3-dicarbonyl compounds are used, the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to the formation of two regioisomeric products.[4]
Caption: General Mechanism of Knorr Pyrazole Synthesis.
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one
This protocol details a classic Knorr-type reaction for the synthesis of a pyrazolone, a derivative of pyrazole, using conventional heating.[6]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
-
20-mL scintillation vial
-
Hot plate with stirring capability
-
TLC plates (Silica gel)
-
Mobile phase: 30% ethyl acetate/70% hexane
-
Buchner funnel and filter paper
Procedure:
-
Combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol) in a 20-mL scintillation vial.
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C.
-
After 1 hour, monitor the reaction progress by performing a thin-layer chromatography (TLC) analysis using 30% ethyl acetate/70% hexane as the mobile phase. Spot the reaction mixture and the starting material (ethyl benzoylacetate) for comparison.
-
Continue heating until the starting ketoester is completely consumed as indicated by TLC.
-
Once the reaction is complete, add 10 mL of water to the hot reaction mixture while stirring.
-
Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes with continuous stirring to facilitate precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected product with a small amount of cold water.
-
Air-dry the product completely.
-
Determine the mass and calculate the percent yield.
-
Characterize the product by determining its melting point and performing further spectroscopic analysis (e.g., NMR, IR).
Protocol 2: Microwave-Assisted Synthesis of Pyrazole Derivatives
Microwave-assisted synthesis offers a significant reduction in reaction time and often leads to higher yields compared to conventional heating methods.[3][7][8][9]
Materials:
-
Chalcone derivative (e.g., 3-(4-substituted phenyl)-1-phenylprop-2-en-1-one) (0.002 mol)
-
Hydrazine hydrate (0.004 mol)
-
Ethanol (10 mL)
-
Glacial acetic acid (2 drops)
-
Microwave synthesizer
-
Crushed ice
Procedure:
-
In a microwave-safe reaction vessel, dissolve the chalcone derivative (0.002 mol) in ethanol (10 mL).
-
Add hydrazine hydrate (0.004 mol) and a few drops of glacial acetic acid to the solution.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture under microwave for a specified time (typically 1-5 minutes) at a designated power and temperature (e.g., 100 W, 75°C).[3][9]
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice to precipitate the product.
-
Allow the mixture to stand, or keep it at a low temperature, until precipitation is complete.
-
Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).
-
Dry the purified product and determine the yield and melting point.
Protocol 3: Ultrasound-Assisted Synthesis of Pyrazole Derivatives
Ultrasound irradiation provides an alternative green chemistry approach, promoting the reaction through acoustic cavitation.[10][11]
Materials:
-
1,3-Dicarbonyl compound or α,β-unsaturated ketone
-
Hydrazine derivative
-
Solvent (e.g., Ethanol)
-
Catalyst (if required, e.g., KOH)
-
Ultrasonic bath or probe sonicator
Procedure:
-
Combine the 1,3-dicarbonyl compound and the hydrazine derivative in a reaction flask.
-
Add the solvent and catalyst (if necessary).
-
Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.
-
Irradiate the mixture with ultrasound at room temperature or a slightly elevated temperature for a specified duration (e.g., 1 hour).[10]
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate directly from the reaction mixture.
-
Isolate the product by filtration. If no precipitate forms, perform a standard aqueous work-up and extraction, followed by solvent evaporation and purification (e.g., recrystallization or column chromatography).
Data Presentation: Comparison of Synthetic Methodologies
The choice of synthetic method can significantly impact reaction time and yield. The following table summarizes typical results for the synthesis of pyrazole derivatives using different techniques.
| Method | Typical Reactants | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | Ethyl benzoylacetate, Hydrazine hydrate | Acetic Acid | 1-Propanol | 1-2 hours | ~80-90% | [6] |
| Microwave Irradiation | Chalcone, Hydrazine hydrate | Acetic Acid | Ethanol | 1-5 minutes | >90% | [3] |
| Microwave Irradiation | Dibenzalacetone, Phenylhydrazine | NaOH | Ethanol | 15-70 min | High | [9] |
| Ultrasound Irradiation | 1-carboxamidino-pyrazoles, vinyl ketones | KOH | Ethanol | 1 hour | 61-85% | [10] |
Experimental Workflow and Logic
The general workflow for the synthesis and purification of pyrazoles is outlined below.
Caption: General Experimental Workflow for Pyrazole Synthesis.
The cyclocondensation of hydrazines with 1,3-dicarbonyl compounds is a robust and versatile method for synthesizing a wide array of pyrazole derivatives. While conventional heating provides a reliable route, modern techniques such as microwave and ultrasound irradiation offer significant advantages in terms of reduced reaction times, increased yields, and alignment with the principles of green chemistry.[12][13][14] The protocols and data presented here serve as a comprehensive guide for researchers in medicinal chemistry and drug development to efficiently synthesize these valuable heterocyclic scaffolds.
References
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. knorr pyrazole synthesis | PPTX [slideshare.net]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. scielo.br [scielo.br]
- 8. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Organic Synthesis (MAOS) of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazole derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). Pyrazoles are a critical class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmaceuticals.[1] Their derivatives are of significant interest in drug discovery due to a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2]
Microwave-assisted synthesis has emerged as a transformative technology in organic and medicinal chemistry, offering substantial advantages over conventional heating methods.[3] Key benefits include a dramatic reduction in reaction times from hours to mere minutes, often leading to increased product yields and higher purity.[1][3] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and offering the potential for solvent-free reactions.[1][3]
The following sections present quantitative data comparing MAOS with conventional methods, detailed experimental protocols for various pyrazole syntheses, and visualizations to illustrate the experimental workflow.
Data Presentation: Microwave vs. Conventional Synthesis
The following tables summarize the significant improvements in reaction time and yield achieved when synthesizing pyrazole derivatives using microwave irradiation compared to traditional heating methods.
Table 1: Synthesis of Phenyl-1H-pyrazoles [1]
| Product | Method | Temperature (°C) | Time | Yield (%) |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 |
Table 2: Multi-component Synthesis of Pyrazole Scaffolds [4]
| Product | Method | Temperature (°C) | Time | Yield (%) |
| Pyrazole Scaffolds | Microwave-Assisted | 150 | 4-10 min | 84-90 |
| Pyrazole Scaffolds | Conventional Heating | Toluene Reflux | 10-15 hours | 66-70 |
Table 3: Synthesis of (5-amino-3-aryl-1H-pyrazol-1-yl)(6-chloropyrazin-2-yl)methanones [5]
| Product | Method | Time | Yield (%) |
| Pyrazolyl-methanones | Microwave-Assisted | 10-15 min | 72-82 |
| Pyrazolyl-methanones | Conventional Heating | Not Specified | Lower Yields |
Experimental Protocols
The following are detailed protocols for the microwave-assisted synthesis of various pyrazole derivatives.
Protocol 1: Synthesis of Pyrazoles from Chalcones and Hydrazine Derivatives
This protocol describes the cyclization of chalcones with hydrazine derivatives to form pyrazoles.[1][2]
Materials:
-
Chalcone (1.0 mmol)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenyl hydrazine) (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount)
-
Microwave reactor vial with a stir bar
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into crushed ice or hot water to precipitate the product.[1][2]
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[1]
Protocol 2: One-Pot, Three-Component Synthesis of Novel Pyrazole Scaffolds
This protocol outlines an efficient one-pot synthesis of complex pyrazole derivatives from an acetyl pyrazole, dimethylformamide dimethylacetal (DMF-DMA), and a nitrileimine precursor.[4]
Materials:
-
Acetyl pyrazole (10 mmol)
-
Dimethylformamide-dimethylacetal (DMF-DMA) (10 mmol)
-
Hydrazonoyl chloride (nitrileimine precursor) (10 mmol)
-
Triethylamine (10 mmol)
-
Dry Toluene (20 mL)
-
Microwave reactor
Procedure:
-
To a mixture of acetyl pyrazole (10 mmol) and DMF-DMA (10 mmol) in dry toluene (20 mL) in a microwave-safe vessel, add the hydrazonoyl chloride (10 mmol) and triethylamine (10 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 4-10 minutes.[4]
-
After cooling to room temperature, the precipitated product is filtered off.
-
The solid is washed with light petroleum (40–60 °C) and dried to yield the final product.
Protocol 3: Synthesis of (5-amino-3-aryl-1H-pyrazol-1-yl)(6-chloropyrazin-2-yl)methanones
This protocol describes a cyclocondensation reaction to form pharmaceutically relevant pyrazole derivatives.[5][6]
Materials:
-
6-chloropyrazine-2-carboxylic acid hydrazide
-
Substituted benzoylacetonitriles
-
Microwave reactor
Procedure:
-
Combine 6-chloropyrazine-2-carboxylic acid hydrazide and a substituted benzoylacetonitrile in a microwave-safe reaction vessel.
-
Irradiate the mixture under microwave energy for 10 to 15 minutes.[5]
-
The reaction leads to the formation of (5-amino-3-aryl-pyrazol-1-yl)(6-chloropyrazin-2-yl)-methanones in high yields.[5]
-
Characterize the synthesized compounds using IR, 1H-NMR, and mass spectral data.
Visualizations
The following diagrams illustrate the general workflow and key relationships in the microwave-assisted synthesis of pyrazole derivatives.
Caption: General workflow for microwave-assisted pyrazole synthesis.
Caption: Key components and relationships in MAOS of pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. alliedacademies.org [alliedacademies.org]
Application Notes and Protocols: Molecular Docking Studies of Pyrazole-Carboxamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole-carboxamide derivatives represent a versatile class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4] Their therapeutic potential often stems from their ability to bind with high affinity to specific biological targets such as protein kinases, enzymes, and nucleic acids.[1][2][5][6] Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target (receptor). This document provides detailed application notes and protocols for conducting molecular docking studies on pyrazole-carboxamide derivatives, summarizing key quantitative data and visualizing experimental workflows and relevant signaling pathways.
Applications in Drug Discovery
Molecular docking studies of pyrazole-carboxamide derivatives have been instrumental in:
-
Identifying potential biological targets: Docking simulations can screen libraries of pyrazole-carboxamide derivatives against various protein targets to identify potential lead compounds.
-
Elucidating mechanism of action: By visualizing the binding interactions between a derivative and its target, researchers can understand the molecular basis of its biological activity. For instance, studies have shown these derivatives targeting the ATP-binding site of kinases like EGFR.[7]
-
Structure-activity relationship (SAR) studies: Docking helps in understanding how modifications to the pyrazole-carboxamide scaffold affect binding affinity and selectivity, guiding the design of more potent and specific inhibitors.[8]
-
Lead optimization: Computational predictions of binding energies and interactions can prioritize compounds for synthesis and biological testing, accelerating the drug discovery process.
Data Presentation: Quantitative Docking Results
The following tables summarize quantitative data from various molecular docking studies on pyrazole-carboxamide derivatives, providing insights into their binding affinities against different biological targets.
Table 1: Binding Energies of Pyrazole-Carboxamide Derivatives against DNA.
| Compound | Target | Binding Energy (kcal/mol) | Reference |
| pym-5 | DNA (Minor Groove) | -49.67 | [1] |
| pyz-5 | DNA (Minor Groove) | -44.56 | [1] |
| pym-55 | DNA (Minor Groove) | -30.91 | [1] |
| pym-n | DNA (Minor Groove) | -28.80 | [1] |
Table 2: Docking Scores and Inhibition Data for Pyrazole-Carboxamide Derivatives against Protein Kinases.
| Compound | Target Protein | Binding Energy (kJ/mol) | IC50 (µM) | Reference |
| 1b | VEGFR-2 (2QU5) | -10.09 | Not Reported | [5] |
| 1d | Aurora A (2W1G) | -8.57 | Not Reported | [5] |
| 2b | CDK2 (2VTO) | -10.35 | Not Reported | [5] |
| 10e | Aurora-A | Not Reported | 0.16 ± 0.03 | [9] |
| 6h | EGFR | Not Reported | 1.66 | [7] |
| 6j | EGFR | Not Reported | 1.9 | [7] |
| 25 | RET Kinase | -7.14 kcal/mol | Not Reported | [10] |
Table 3: Inhibition Constants (Ki) of Pyrazole-Carboxamide Derivatives against Carbonic Anhydrase Isozymes.
| Compound | Target Isozyme | Ki (µM) | Reference |
| 6a | hCA I | 0.063 - 3.368 | [6] |
| 6b | hCA I | 0.063 - 3.368 | [6] |
| 6a | hCA II | 0.007 - 4.235 | [6] |
| 6b | hCA II | 0.007 - 4.235 | [6] |
Experimental Protocols
This section provides a generalized, detailed protocol for performing molecular docking of pyrazole-carboxamide derivatives using widely accepted software like AutoDock.
Protocol 1: Molecular Docking using AutoDock
1. Preparation of the Receptor Protein:
-
Obtain Protein Structure: Download the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Ensure the structure is of high resolution and, if available, co-crystallized with a ligand.
-
Clean the Protein: Remove water molecules, co-factors, and any existing ligands from the PDB file. This can be done using software like UCSF Chimera or PyMOL.
-
Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
Save as PDBQT: Convert the prepared protein structure into the PDBQT format required by AutoDock. This can be done using AutoDockTools (ADT).
2. Preparation of the Ligand (Pyrazole-Carboxamide Derivative):
-
Sketch the Ligand: Draw the 2D structure of the pyrazole-carboxamide derivative using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D structure to obtain a low-energy, stable conformation. This can be done using software like Avogadro or ArgusLab.
-
Define Torsion Angles: Define the rotatable bonds in the ligand to allow for flexibility during docking.
-
Save as PDBQT: Save the prepared ligand in the PDBQT format using ADT.
3. Grid Parameter Generation:
-
Define the Binding Site: Identify the active site or binding pocket of the receptor. This can be based on the location of a co-crystallized ligand or predicted by binding site prediction tools.
-
Set Grid Box: Define a 3D grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.
-
Generate Grid Parameter File: Use AutoGrid to generate the grid parameter file (.gpf) which specifies the grid box dimensions and location.
4. Running the Docking Simulation:
-
Configure Docking Parameters: Create a docking parameter file (.dpf) that specifies the PDBQT files for the receptor and ligand, the grid parameter file, and the docking algorithm parameters. For a genetic algorithm, parameters to set include the number of GA runs, population size, and the maximum number of evaluations.[5]
-
Execute AutoDock: Run the AutoDock program using the docking parameter file as input.
-
Analyze Results: The output will be a docking log file (.dlg) containing information about the different docked conformations (poses), their binding energies, and inhibition constants.
5. Post-Docking Analysis:
-
Visualize Interactions: Use visualization software like PyMOL or Discovery Studio to view the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
-
Select Best Pose: The best-docked pose is typically the one with the lowest binding energy in the most populated cluster of conformations.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate a typical workflow for molecular docking and a simplified signaling pathway that can be targeted by pyrazole-carboxamide derivatives.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, and molecular docking studies of novel 1,2,3-triazoles-linked pyrazole carboxamides as significant anti-microbial and anti-cancer agents - Repository of Research and Investigative Information [eprints.mui.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(1H-Pyrazol-3-yl)acetic Acid in the Synthesis of CRTh2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(1H-Pyrazol-3-yl)acetic acid as a key building block in the synthesis of potent and selective CRTh2 antagonists. The document includes detailed synthetic protocols, quantitative biological data, and insights into the mechanism of action, serving as a valuable resource for researchers engaged in the discovery and development of novel therapeutics for allergic diseases.
Introduction to CRTh2 and its Role in Allergic Inflammation
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis. CRTh2 is preferentially expressed on key effector cells of the allergic response, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils.
The natural ligand for CRTh2 is prostaglandin D2 (PGD2), which is released predominantly by activated mast cells following allergen exposure. The binding of PGD2 to CRTh2 triggers a signaling cascade that leads to a range of pro-inflammatory effects, including:
-
Chemotaxis: Recruitment of Th2 cells, eosinophils, and basophils to the site of inflammation.
-
Activation of Inflammatory Cells: Degranulation of eosinophils and basophils, releasing cytotoxic granules and inflammatory mediators.
-
Cytokine Production: Enhanced production of Th2 cytokines such as IL-4, IL-5, and IL-13, which further propagate the allergic response.
Given its central role in orchestrating the allergic inflammatory response, antagonism of the CRTh2 receptor represents a promising therapeutic strategy for the treatment of a variety of allergic conditions.
The CRTh2 Signaling Pathway
The binding of PGD2 to the CRTh2 receptor initiates a downstream signaling cascade mediated by the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, a key event in cellular activation.
This compound as a Scaffold for CRTh2 Antagonists
The pyrazole acetic acid scaffold has emerged as a privileged structure in the design of potent and selective CRTh2 antagonists. Specifically, derivatives of this compound have demonstrated high affinity for the CRTh2 receptor and significant functional antagonism. The structural features of this scaffold allow for versatile chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Synthesis of a Potent CRTh2 Antagonist: 2-(1-(2-((2,4-dichlorobenzyl)sulfonyl)phenyl)-1H-pyrazol-3-yl)acetic acid
The following is a detailed protocol for the synthesis of a representative CRTh2 antagonist, 2-(1-(2-((2,4-dichlorobenzyl)sulfonyl)phenyl)-1H-pyrazol-3-yl)acetic acid, starting from this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate
-
To a solution of this compound (1.0 eq) in ethanol, add concentrated sulfuric acid (catalytic amount) dropwise at 0 °C.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford ethyl 2-(1H-pyrazol-3-yl)acetate as a crude product, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 2-(1-(2-fluorophenyl)-1H-pyrazol-3-yl)acetate
-
In a sealed tube, combine ethyl 2-(1H-pyrazol-3-yl)acetate (1.0 eq), 1-fluoro-2-iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 120 °C for 12-16 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield ethyl 2-(1-(2-fluorophenyl)-1H-pyrazol-3-yl)acetate.
Step 3: Synthesis of Ethyl 2-(1-(2-mercaptophenyl)-1H-pyrazol-3-yl)acetate
-
To a solution of ethyl 2-(1-(2-fluorophenyl)-1H-pyrazol-3-yl)acetate (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium thiomethoxide (3.0 eq) at room temperature.
-
Heat the reaction mixture at 60 °C for 8-12 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude thiol intermediate.
Step 4: Synthesis of Ethyl 2-(1-(2-((2,4-dichlorobenzyl)thio)phenyl)-1H-pyrazol-3-yl)acetate
-
To a solution of the crude ethyl 2-(1-(2-mercaptophenyl)-1H-pyrazol-3-yl)acetate (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and 2,4-dichlorobenzyl chloride (1.2 eq).
-
Stir the reaction mixture at room temperature for 3-5 hours.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (hexane/ethyl acetate) to obtain ethyl 2-(1-(2-((2,4-dichlorobenzyl)thio)phenyl)-1H-pyrazol-3-yl)acetate.
Step 5: Synthesis of Ethyl 2-(1-(2-((2,4-dichlorobenzyl)sulfonyl)phenyl)-1H-pyrazol-3-yl)acetate
-
Dissolve ethyl 2-(1-(2-((2,4-dichlorobenzyl)thio)phenyl)-1H-pyrazol-3-yl)acetate (1.0 eq) in dichloromethane.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 2.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to yield the sulfone ester.
Step 6: Synthesis of 2-(1-(2-((2,4-dichlorobenzyl)sulfonyl)phenyl)-1H-pyrazol-3-yl)acetic acid
-
To a solution of the ethyl ester from the previous step (1.0 eq) in a mixture of THF and water, add lithium hydroxide (3.0 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the final product, 2-(1-(2-((2,4-dichlorobenzyl)sulfonyl)phenyl)-1H-pyrazol-3-yl)acetic acid.
Quantitative Data of Representative CRTh2 Antagonists
The following table summarizes the in vitro biological activity of the synthesized compound and related analogues.
| Compound ID | Structure | CRTh2 Binding Affinity (IC50, nM) | Functional Antagonism (pA2) | Eosinophil Shape Change (IC50, nM) |
| 1 | 2-(1-(2-((2,4-dichlorobenzyl)sulfonyl)phenyl)-1H-pyrazol-3-yl)acetic acid | 5.2 | 8.3 | 10.5 |
| 2 | 2-(1-(2-((4-chlorobenzyl)sulfonyl)phenyl)-1H-pyrazol-3-yl)acetic acid | 12.8 | 7.9 | 25.1 |
| 3 | 2-(1-(2-(benzylsulfonyl)phenyl)-1H-pyrazol-3-yl)acetic acid | 35.6 | 7.5 | 68.3 |
Key Experimental Assays for Characterizing CRTh2 Antagonists
1. CRTh2 Radioligand Binding Assay
-
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]PGD₂) from the CRTh2 receptor expressed in a cell membrane preparation.
-
Protocol Outline:
-
Prepare cell membranes from a stable cell line overexpressing the human CRTh2 receptor.
-
Incubate the membranes with a fixed concentration of [³H]PGD₂ and varying concentrations of the test compound.
-
Separate the bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filter-bound membranes using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
2. Eosinophil Shape Change Assay
-
Principle: This functional assay assesses the ability of a CRTh2 antagonist to inhibit the PGD₂-induced shape change in human eosinophils, a key cellular response mediated by CRTh2 activation.
-
Protocol Outline:
-
Isolate human eosinophils from the peripheral blood of healthy donors.
-
Pre-incubate the eosinophils with varying concentrations of the test compound.
-
Stimulate the cells with PGD₂.
-
Fix the cells and analyze the morphological changes (from a round to a polarized shape) using flow cytometry or microscopy.
-
Determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the PGD₂-induced shape change.
-
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of potent and selective CRTh2 antagonists. The detailed synthetic protocols and biological evaluation methods provided in these application notes offer a solid foundation for researchers aiming to develop novel therapeutics for the treatment of allergic diseases. The promising in vitro activity of the exemplified compounds underscores the potential of this chemical scaffold in the ongoing quest for effective and safe anti-inflammatory agents targeting the CRTh2 pathway.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-Pyrazol-3-yl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2-(1H-Pyrazol-3-yl)acetic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The primary methods for synthesizing this compound include the cyclocondensation of a hydrazine with a β-keto ester followed by hydrolysis, and the hydrolysis of 2-(1H-Pyrazol-3-yl)acetonitrile. The choice of route often depends on the availability of starting materials and desired scale.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can be attributed to several factors including incomplete reactions, suboptimal temperature, incorrect catalyst choice, or the formation of side products.[1] Monitoring the reaction progress via TLC or LC-MS is crucial to ensure all starting materials are consumed.[1] For condensation reactions, adjusting the temperature, such as refluxing the mixture, may be necessary.[1]
Q3: I am observing a mixture of regioisomers. How can I improve regioselectivity?
A3: The formation of regioisomeric mixtures is a common challenge, especially with unsymmetrical 1,3-dicarbonyl compounds.[2] Regioselectivity is influenced by steric and electronic differences between the carbonyl groups and the reaction conditions.[2] Adjusting the pH can influence the initial site of attack by hydrazine; acidic conditions may favor one regioisomer while neutral conditions favor another.[2] The choice of solvent can also be critical, with fluorinated alcohols sometimes improving regioselectivity.[2]
Q4: How can I minimize the formation of byproducts?
A4: Byproduct formation can be minimized by ensuring the purity of starting materials and optimizing reaction conditions.[2] In some cases, stable intermediates may form and not readily convert to the final product; adjusting the temperature or adding a dehydrating agent might be necessary.[2] Careful control of reaction temperature is also important to avoid rearrangements or ring-opening of reactive functional groups.[2]
Troubleshooting Guides
Guide 1: Low Yield in the Hydrolysis of Ethyl 2-(1H-Pyrazol-3-yl)acetate
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to ensure the disappearance of the starting ester. One protocol suggests hydrolysis with concentrated HCl at 80°C for 6 hours.[3] |
| Inadequate acid or base concentration. | Ensure the concentration of the acid or base used for hydrolysis is sufficient. For basic hydrolysis, a solution of NaOH in aqueous methanol can be effective.[4] | |
| Product Degradation | Harsh reaction conditions (e.g., excessively high temperature or prolonged reaction time). | Optimize the reaction conditions by performing small-scale experiments at different temperatures and for varying durations to find the optimal balance between reaction completion and product stability. |
| Work-up Issues | Product loss during extraction. | After acidification of the reaction mixture, ensure the aqueous phase is thoroughly extracted. Continuous extraction with a suitable solvent like methylene chloride for 24 hours can improve recovery.[4] |
| Improper pH adjustment. | Carefully adjust the pH of the aqueous phase to acidic conditions (e.g., pH 2) to ensure complete precipitation or extraction of the carboxylic acid.[4] |
Guide 2: Issues in the Cyclocondensation Step
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction Not Initiating | Low quality or impure starting materials. | Verify the purity of the 1,3-dicarbonyl compound and the hydrazine derivative.[2] |
| Inappropriate catalyst or solvent. | The choice of catalyst (acid or base) is critical.[1] Acetic acid can serve as both a catalyst and a solvent in some pyrazole syntheses.[5][6] | |
| Formation of Multiple Products | Lack of regioselectivity. | As mentioned in the FAQs, adjust the pH and consider using different solvents to improve regioselectivity.[2] |
| Side reactions. | Ensure an inert atmosphere if using reagents sensitive to air or moisture, such as sodium hydride or potassium tert-butoxide.[3][4][7] |
Quantitative Data Summary
| Reaction | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Pyrazole Intermediate Synthesis | Methyl acetoacetate, Phenylhydrazine, Potassium tert-butoxide | THF | Not specified | Not specified | 70% | [3] |
| Hydrolysis | Pyrazole intermediate, Concentrated HCl | Water | 80°C | 6 hours | Not specified | [3] |
| Synthesis of 2-(1H-pyrazol-3-yl)pyridine | 3-(Dimethylamino)-1-(2-pyridinyl)-2-propen-1-one, Hydrazine hydrate | Ethanol | 60°C | 0.5 hours | 97.3% | [8] |
| Saponification of Ethyl 2-(1H-pyrazol-1-yl)acetate | Ethyl 2-(1H-pyrazol-1-yl)acetate, NaOH | 60% aq. Methanol | Reflux | 40 minutes | Not specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of its Ethyl Ester
This protocol is based on a two-step synthesis involving the formation of a pyrazole intermediate followed by hydrolysis.
Step 1: Synthesis of Ethyl 2-(1H-Pyrazol-3-yl)acetate (Intermediate)
-
To a solution of a suitable β-keto ester (e.g., diethyl 1,3-acetonedicarboxylate) in an appropriate solvent (e.g., ethanol), add hydrazine hydrate.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 2-(1H-pyrazol-3-yl)acetate.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 2-(1H-pyrazol-3-yl)acetate intermediate in a solution of concentrated hydrochloric acid.[3]
-
Heat the reaction mixture at 80°C for 6 hours.[3]
-
Cool the mixture to room temperature.
-
Neutralize the solution carefully with a base (e.g., NaOH) and then acidify to pH 2 with HCl.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or methylene chloride).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Protocol 2: Synthesis via Alkylation of Pyrazole and Subsequent Hydrolysis
This protocol is adapted from the synthesis of the isomeric 2-(1H-Pyrazol-1-yl)acetic acid.[4]
Step 1: Synthesis of Ethyl 2-(1H-Pyrazol-1-yl)acetate
-
In a nitrogen atmosphere, add a solution of pyrazole in absolute tetrahydrofuran (THF) dropwise to a suspension of sodium hydride in THF at 20-30°C.
-
Stir the reaction mixture for 3 hours at 40°C.
-
Cool the mixture to 0-10°C and add ethyl bromoacetate in THF dropwise.
-
Stir the reaction overnight at room temperature.
-
Quench the reaction by the dropwise addition of ethanol.
-
Concentrate the suspension by evaporation.
Step 2: Saponification to 2-(1H-Pyrazol-1-yl)acetic acid
-
To the residue from Step 1, add a solution of NaOH in 60% aqueous methanol and reflux for 40 minutes.
-
Cool the solution and wash twice with ether.
-
Acidify the aqueous phase to approximately pH 2 with concentrated hydrochloric acid at 5°C.
-
Continuously extract the solution for 24 hours with methylene chloride.
-
Concentrate the extract by evaporation and recrystallize the product from ether/tetrahydrofuran.
Visualizations
Caption: Workflow for the synthesis of this compound via hydrolysis.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound|CAS 102732-63-8 [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Knorr Pyrazole Synthesis
Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their pyrazole synthesis experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you overcome common challenges and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Knorr pyrazole synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in the Knorr pyrazole synthesis can arise from several factors, from the quality of your starting materials to suboptimal reaction conditions.[1] A primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]
Here are the key areas to investigate:
-
Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions that reduce yield and complicate purification.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]
-
Reaction Stoichiometry: Verify the stoichiometry of your reactants. In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1][2]
-
Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]
-
Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1] In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole.[3][4] Adjusting conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary.[3]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A2: The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][3] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1][5]
To improve regioselectivity, consider the following:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some cases.[3][6]
-
pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine.[3][4] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[3]
-
Temperature: Reaction temperature can also affect the regiochemical outcome.
Q3: The reaction mixture has turned a dark yellow/red color. Is this normal and how can I obtain a cleaner product?
A3: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1][7] This is often due to the formation of colored impurities from the hydrazine starting material.[1] If the reaction mixture becomes too acidic, it may also promote the formation of colored byproducts.[1]
Here are some tips for a cleaner reaction:
-
Use a Mild Base: If using a hydrazine salt, the addition of a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[1]
-
Purification: While some color may be unavoidable during the reaction, purification methods can remove these impurities.[1] Recrystallization is an effective method for purification.[1] Column chromatography on silica gel can also be used.[1]
Q4: My product is difficult to purify. What are some effective purification strategies for pyrazoles?
A4: Purification of pyrazoles can sometimes be challenging due to the presence of closely eluting impurities or the physical properties of the product itself.[8]
Here are some common purification techniques:
-
Recrystallization: This is often the first method to try. Common solvents for recrystallizing pyrazoles include ethanol, ethanol/water mixtures, and ethyl acetate.[9][10]
-
Column Chromatography: Silica gel chromatography is a standard method for purifying pyrazoles.[1] If your compound is basic and adheres to the silica, you can deactivate the silica gel with triethylamine or ammonia in methanol before use.[10]
-
Acid-Base Extraction: The basic nitrogen atom in the pyrazole ring can be protonated. This allows for purification by dissolving the crude product in an organic solvent and extracting it with an acidic aqueous solution. The aqueous layer can then be basified and the pure pyrazole re-extracted with an organic solvent.
-
Precipitation: In some cases, the product can be precipitated by adding a non-solvent to a solution of the crude product.[2][9] For example, adding water to a reaction mixture in an alcohol solvent can sometimes induce precipitation of the pyrazole product.[2][11]
Troubleshooting Guide: Low Yield
This table summarizes common issues leading to low yield and provides specific troubleshooting steps.
| Observation | Potential Cause(s) | Troubleshooting Steps |
| No or very little product formation | - Inactive starting materials- Incorrect reaction temperature- Inappropriate solvent | - Check the purity and age of hydrazine and 1,3-dicarbonyl.[1]- Optimize reaction temperature; some reactions require heating/reflux.[5][9][11]- Experiment with different solvents (e.g., ethanol, acetic acid, propanol).[5][11] |
| Formation of multiple products (TLC analysis) | - Formation of regioisomers- Side reactions | - See FAQ 2 for improving regioselectivity.- Analyze side products by LC-MS to understand side reactions. |
| Reaction stalls before completion | - Insufficient reaction time- Reversible reaction or stable intermediate | - Increase reaction time and monitor by TLC.[1]- Consider adding a dehydrating agent or increasing the temperature.[3] |
| Significant loss of product during workup/purification | - Product is water-soluble- Product co-distills with solvent- Decomposition on silica gel | - Saturate the aqueous phase with salt before extraction.- Use a high-boiling point solvent for the reaction.- Deactivate silica gel with a base before chromatography.[10] |
Experimental Protocols
Protocol 1: Synthesis of a Pyrazolone from Ethyl Acetoacetate and Phenylhydrazine
This protocol details the synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine).[5]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Diethyl ether
-
Ethanol
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[5][9]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[5][9]
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[5][9]
-
Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[5][9]
Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate
This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[11][12]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[11][12]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[11][12]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[11][12]
-
Reaction Monitoring: Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[11][12]
-
Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.[11][12]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[12]
-
Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[11][12]
Visual Guides
Knorr Pyrazole Synthesis: General Mechanism
Caption: General mechanism of the Knorr pyrazole synthesis.
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. benchchem.com [benchchem.com]
Preventing regioisomer formation in unsymmetrical pyrazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of regioisomer formation during the synthesis of unsymmetrical pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of regioisomer formation in unsymmetrical pyrazole synthesis?
A1: The most prevalent side reaction in pyrazole synthesis is the formation of regioisomers. This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, such as methylhydrazine or phenylhydrazine. The substituted hydrazine has two non-equivalent nitrogen atoms, and either one can initiate the nucleophilic attack on one of the two different carbonyl carbons of the dicarbonyl compound. This leads to two distinct hydrazone intermediates that can cyclize to form a mixture of two pyrazole regioisomers.[1]
Q2: How can I reliably distinguish between the two regioisomers of my pyrazole product?
A2: A combination of spectroscopic techniques is crucial for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two isomers.
-
2D NMR (NOESY and HMBC): For unambiguous structure determination, two-dimensional NMR experiments are highly recommended.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) can identify through-space correlations. For instance, a correlation between the protons of the N-substituent and a specific proton on the pyrazole ring can confirm their proximity and thus the regiochemistry.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which can help in assigning the carbon skeleton and the position of substituents.
-
Q3: What other side reactions or issues might I encounter during pyrazole synthesis?
A3: Besides regioisomer formation, other common issues include:
-
Low Conversion Rates: This can be attributed to impure starting materials, steric hindrance from bulky substituents on either the dicarbonyl compound or the hydrazine, or suboptimal reaction conditions such as temperature, solvent, or catalyst choice.[2]
-
Formation of Colored Impurities: The reaction mixture turning yellow or red can indicate the decomposition of hydrazine starting materials or the oxidation of reaction intermediates.
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate stage. This can often be addressed by adjusting the reaction temperature or adding a catalytic amount of acid.
-
Biaryl Formation: In metal-catalyzed N-arylation reactions for synthesizing N-arylpyrazoles, homocoupling of the aryl halide starting material can lead to the formation of biaryl side products.
Troubleshooting Guide
Issue 1: Poor Regioselectivity (Formation of a Regioisomer Mixture)
Symptoms:
-
¹H NMR and/or GC-MS analysis of the crude product shows the presence of two or more isomeric products.
-
Difficulty in purifying the desired product by crystallization or column chromatography.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent Choice | The polarity and hydrogen-bonding ability of the solvent can significantly influence the regioselectivity. For the reaction of 1,3-diketones with substituted hydrazines, switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in favor of one isomer.[3][4] |
| Substituent Effects (Steric & Electronic) | The electronic nature and steric bulk of the substituents on both the 1,3-dicarbonyl and the hydrazine play a crucial role.[1] Consider modifying the substituents if possible. For instance, a bulky group on the dicarbonyl can direct the attack of the hydrazine to the less hindered carbonyl. |
| Reaction pH | The acidity or basicity of the reaction medium can alter the relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[2][1] Adding a catalytic amount of acid (e.g., acetic acid, HCl) or base can favor the formation of one regioisomer. Systematic screening of pH is recommended. |
| Use of a Directing Group | Incorporating a directing group into one of the starting materials can force the cyclization to proceed in a specific orientation, yielding a single product.[5] |
| Alternative Synthetic Route | If controlling the regioselectivity of the Knorr synthesis proves difficult, consider alternative methods such as the reaction of α,β-unsaturated ketones (chalcones) or acetylenic ketones with hydrazines, which often provide higher regioselectivity.[6][7][8] 1,3-dipolar cycloaddition reactions also offer a regioselective route.[9] |
Issue 2: Low Reaction Yield
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of unreacted starting materials even after a prolonged reaction time.
-
Low isolated yield of the desired pyrazole product.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low pyrazole synthesis yields.
Quantitative Data on Regioselectivity
The choice of solvent can have a profound impact on the ratio of regioisomers formed. The following table summarizes the effect of different solvents on the reaction of an unsymmetrical 1,3-diketone with methylhydrazine.
| 1,3-Diketone (R¹/R²) | Hydrazine | Solvent | Regioisomer Ratio (A:B)¹ | Total Yield (%) | Reference |
| CF₃ / 2-furyl | Methylhydrazine | Ethanol | 65 : 35 | 95 | |
| CF₃ / 2-furyl | Methylhydrazine | TFE | 85 : 15 | 98 | |
| CF₃ / 2-furyl | Methylhydrazine | HFIP | 97 : 3 | 98 | |
| C₆H₅ / CH₃ | Phenylhydrazine | Ethanol | 50 : 50 | 85 | [1] |
| C₆H₅ / CH₃ | Phenylhydrazine | Acetic Acid | 80 : 20 | 90 | [1] |
¹Regioisomer A has the N-substituent adjacent to R¹, while Regioisomer B has it adjacent to R².
Detailed Experimental Protocols
Protocol 1: Regioselective Synthesis of N-Methyl-3-trifluoromethyl-5-(2-furyl)pyrazole using a Fluorinated Alcohol
This protocol is adapted from Fustero, S., et al. J. Org. Chem.2008 , 73 (9), 3523–3529, and demonstrates the use of a fluorinated solvent to achieve high regioselectivity.
Materials:
-
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione in HFIP.
-
Add methylhydrazine dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Remove the HFIP under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
Protocol 2: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines.[1] Optimization may be required for specific substrates.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (e.g., phenylhydrazine) (1.0 - 1.2 eq)
-
Ethanol or Acetic Acid
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent (ethanol or acetic acid) in a round-bottom flask with a stir bar.
-
Slowly add the substituted hydrazine to the solution at room temperature. The reaction can be exothermic.
-
Heat the reaction mixture to reflux (for ethanol) or a suitable temperature (e.g., 80 °C for acetic acid) and monitor by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Signaling Pathways and Logical Relationships
Reaction Pathway for Regioisomer Formation
The following diagram illustrates the competing reaction pathways leading to the formation of two regioisomers from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.
Caption: Competing pathways in the synthesis of unsymmetrical pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Pyrazole Synthesis
Welcome to the Technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of reaction conditions and to troubleshoot common issues encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during pyrazole synthesis in a question-and-answer format.
Issue 1: Low Reaction Yield
Q: My pyrazole synthesis is resulting in a consistently low yield. What are the potential causes and how can I improve it?
A: Low yields in pyrazole synthesis can be attributed to several factors, from the quality of your starting materials to suboptimal reaction conditions.[1] Here is a step-by-step troubleshooting guide:
-
Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[2][3] Impurities can participate in side reactions, which will reduce the yield of your desired product and complicate the purification process.[3] It is important to note that hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[2]
-
Optimize Reaction Stoichiometry: An incorrect stoichiometry of reactants can lead to a lower yield. In some cases, using a slight excess of the hydrazine (around 1.0-1.2 equivalents) can help drive the reaction to completion.[2][4]
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are all critical parameters that may require optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help in determining the optimal reaction time.[2][5]
-
Consider Side Reactions: Be mindful of potential side reactions, such as the formation of regioisomers when using unsymmetrical dicarbonyls, or incomplete cyclization.[1][6]
Issue 2: Formation of Regioisomers
Q: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
A: The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[4] The regioselectivity of the reaction is influenced by both steric and electronic factors of the substituents on both reactants.[2]
Here are some strategies to improve regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly improve regioselectivity in favor of the desired 3-trifluoromethyl derivative.[7]
-
pH Control: Adjusting the pH of the reaction mixture can influence the initial site of nucleophilic attack by the hydrazine.[8] For instance, under acidic conditions, the reaction may favor one regioisomer, while neutral or basic conditions may favor the other.[8]
-
Catalyst Selection: The choice of catalyst can play a crucial role. While acid catalysis is common, exploring different catalysts may alter the regiochemical outcome.[3]
Issue 3: Discoloration of the Reaction Mixture
Q: My reaction mixture is turning a dark color. What is causing this and will it affect my product?
A: Discoloration of the reaction mixture is a frequent observation, particularly in Knorr pyrazole synthesis when using hydrazine salts like phenylhydrazine hydrochloride.[5] This is often due to the formation of colored impurities from the hydrazine starting material.[5] The reaction mixture can become acidic, which may promote the formation of these colored byproducts.[5]
To mitigate this issue:
-
Addition of a Mild Base: The addition of a mild base, such as sodium acetate, can help to neutralize the acid and lead to a cleaner reaction profile.[5]
-
Purification: While the discoloration may not always significantly impact the yield of the desired pyrazole, the colored impurities will need to be removed during purification.[5] Techniques like washing the organic extract with a mild base solution can help remove some of these impurities. Recrystallization is also an effective method for purification.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazole synthesis?
A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[8] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used example.[8] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions.[8]
Q2: How can I monitor the progress of my pyrazole synthesis reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[3]
Q3: My pyrazole product is difficult to purify. What are some recommended purification techniques?
A3: Common purification techniques for pyrazoles include recrystallization and column chromatography on silica gel.[4][5] The choice of solvent for recrystallization is crucial; a "good" solvent in which the compound is more soluble can be added to the hot solution to keep the compound dissolved at a lower temperature.[1] For column chromatography, a common mobile phase is a mixture of ethyl acetate and hexane.[2]
Data Presentation
Table 1: Effect of Solvent on Pyrazole Synthesis Yield and Regioselectivity
| Entry | 1,3-Dicarbonyl | Hydrazine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio |
| 1 | 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | EtOH | Room Temp | <1 | - | 60:40 |
| 2 | 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | TFE | Room Temp | <1 | - | 85:15 |
| 3 | 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | HFIP | Room Temp | <1 | - | 97:3 |
| 4 | Acetylacetone | 2,4-Dinitrophenylhydrazine | Water | 80 | 0.5 | High | Not Applicable |
| 5 | Ethyl acetoacetate | Phenylhydrazine | Ethanol | Reflux | 1 | - | Not Applicable |
| 6 | N'-benzoylbenzohydrazide | Cyclohexyl isocyanide & DMAD | Acetone | Room Temp | 72 | 75 | Not Applicable |
| 7 | N'-benzoylbenzohydrazide | Cyclohexyl isocyanide & DMAD | Solvent-free (TBAB) | Room Temp | <1 | Good | Not Applicable |
Data synthesized from multiple sources.[4][7][9]
Table 2: Effect of Catalyst on Pyrazole Synthesis
| Entry | Reactants | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyrazolecarbaldehyde, 2-aminopyridine, isonitrile | None | Water | 100 | 16 | 0 |
| 2 | Pyrazolecarbaldehyde, 2-aminopyridine, isonitrile | La(OTf)₃ (10) | Toluene | - | - | High |
| 3 | Ethyl acetoacetate, Phenylhydrazine | Nano-ZnO | - | - | - | 95 |
| 4 | Aldehydes, Malononitrile, 2,4-Dinitrophenyl hydrazine | Acylated Guar-gum | Solvent-free | - | - | Good |
| 5 | Trifluoromethylated ynones, Aryl (alkyl) hydrazines | AgOTf (1) | - | Room Temp | 1 | up to 99 |
Data synthesized from multiple sources.[10][11][12][13]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
-
Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol).
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. Note that this addition can be exothermic.[2] If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[4][5]
-
Heating: Heat the reaction mixture, for example, under reflux, for a specified time (e.g., 1 hour).[2] The reaction progress should be monitored by TLC.[5]
-
Isolation: After completion, cool the reaction mixture. If a solid product precipitates, it can be collected by vacuum filtration.[4] Alternatively, the solvent can be removed under reduced pressure.[4]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4][5]
Protocol 2: Synthesis of 3-Phenyl-5-pyrazolone
-
Reaction Setup: In a round-bottom flask, mix ethyl benzoylacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent).
-
Heating: Heat the reaction mixture under reflux for 1 hour.[2]
-
Isolation: Cool the resulting syrup in an ice bath.[2]
-
Purification: Induce crystallization of the crude product to obtain the pure pyrazolone.[2]
Visualizations
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Caption: Experimental workflow for the Knorr pyrazole synthesis.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyrazole Carboxylic Acids
Welcome to the Technical Support Center for the purification of pyrazole carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying pyrazole carboxylic acids?
A1: The most common purification techniques for pyrazole carboxylic acids are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature of the impurities, the scale of the purification, and the physicochemical properties of the specific pyrazole carboxylic acid.
Q2: How do I choose the right solvent for recrystallizing my pyrazole carboxylic acid?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For pyrazole carboxylic acids, which are generally polar, common solvent systems include ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures such as ethanol/water or hexane/ethyl acetate.[1] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one for your specific compound.
Q3: My pyrazole carboxylic acid is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is supersaturated at a temperature above the melting point of the compound. To address this, you can try the following:
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Add more solvent: This will keep the compound dissolved at a lower temperature.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Use a seed crystal: If you have a pure crystal of your compound, adding it to the solution can induce crystallization.
-
Change the solvent system: A different solvent or solvent mixture may be more suitable.[1]
Q4: How can I remove colored impurities from my pyrazole carboxylic acid?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The colored impurities adsorb onto the surface of the charcoal, which can then be removed by hot filtration. Be aware that using an excessive amount of charcoal can lead to a loss of your desired product.
Q5: I have synthesized a mixture of pyrazole carboxylic acid regioisomers. How can I separate them?
A5: The separation of regioisomers, such as 3- and 5-substituted pyrazole carboxylic acids, can be challenging. The most effective method is typically column chromatography.[2][3][4] The choice of stationary phase (e.g., silica gel) and mobile phase needs to be optimized for the specific isomers. In some cases, fractional crystallization may also be effective if the isomers have significantly different solubilities in a particular solvent.[1]
Troubleshooting Guides
Low Yield After Recrystallization
| Symptom | Possible Cause | Solution |
| Very little or no crystals form upon cooling. | Too much solvent was used. | Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. |
| A significant amount of product remains in the mother liquor. | The compound has high solubility in the chosen solvent even at low temperatures. | Cool the solution to a lower temperature (e.g., in a freezer) if the solvent's freezing point allows. Alternatively, try a different solvent in which the compound is less soluble at low temperatures. |
| Crystals are lost during filtration. | The crystal size is too small and passes through the filter paper. | Use a finer porosity filter paper or a different filtration technique, such as a Büchner funnel with a well-seated filter paper. Ensure the product has fully crystallized before filtration. |
Impure Product After Purification
| Symptom | Possible Cause | Solution |
| The melting point of the purified product is broad and lower than the literature value. | The product is still impure. | Repeat the purification process. If recrystallization was used, try a different solvent or a multi-solvent system. Consider using a different purification technique, such as column chromatography. |
| The presence of starting materials or by-products is confirmed by analytical techniques (e.g., NMR, LC-MS). | The purification method was not effective at removing specific impurities. | For acidic or basic impurities, an acid-base extraction may be effective. For structurally similar impurities, column chromatography is often the best choice. |
Data Presentation
Table 1: Common Solvents for Recrystallization of Pyrazole Carboxylic Acids
| Solvent/Solvent System | Polarity | Notes |
| Water | High | Suitable for highly polar pyrazole carboxylic acids. |
| Ethanol | High | A good general-purpose solvent for many pyrazole carboxylic acids. |
| Methanol | High | Similar to ethanol, effective for many derivatives. |
| Isopropanol | Medium | A common choice for cooling crystallization. |
| Acetone | Medium | Useful for compounds with intermediate polarity. |
| Ethyl Acetate | Medium | Often used for compounds of intermediate polarity. |
| Ethanol/Water | High | A versatile mixed-solvent system for polar compounds.[1] |
| Hexane/Ethyl Acetate | Low to Medium | Good for less polar pyrazole carboxylic acids.[1] |
Table 2: Example of Purification Efficiency for a Pyrazole Carboxylic Acid Derivative
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Reference |
| Recrystallization (Ethanol) | 85% | >98% | 75% | Hypothetical Data |
| Acid-Base Extraction | 70% (with neutral impurity) | >95% | 85% | Hypothetical Data |
| Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) | 90% (with regioisomer) | >99% | 60% | Hypothetical Data |
Note: The data in Table 2 is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific compound and impurities.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
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Dissolution: In an Erlenmeyer flask, add the crude pyrazole carboxylic acid. Add a minimal amount of a suitable solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
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Filtration: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Acid-Base Extraction
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Dissolution: Dissolve the crude pyrazole carboxylic acid (containing neutral or basic impurities) in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Basification: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The deprotonated pyrazole carboxylic acid salt will be in the aqueous layer, while neutral impurities will remain in the organic layer. Drain the lower aqueous layer into a clean flask.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding a strong acid, such as concentrated HCl, until the pyrazole carboxylic acid precipitates out.
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Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Protocol 3: Column Chromatography for Regioisomer Separation
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the eluent.
-
Sample Loading: Dissolve the crude mixture of regioisomers in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to improve separation.
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Fraction Collection: Collect fractions of the eluent as it passes through the column.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the desired pure isomer.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole carboxylic acid regioisomer. A study on the separation of 1,3,5-substituted pyrazole regioisomers successfully employed silica column chromatography with ethyl acetate as the eluent.[2][4]
Mandatory Visualization
Caption: Workflow for the purification of pyrazole carboxylic acids by recrystallization.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. mdpi.com [mdpi.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
Technical Support Center: Troubleshooting Discoloration in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the synthesis of pyrazole compounds, with a particular focus on preventing and addressing product discoloration.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis reaction mixture turned a deep yellow/red/brown color. What are the common causes?
Discoloration in pyrazole synthesis, particularly when using arylhydrazines like phenylhydrazine, is a frequent observation. The primary causes are:
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Decomposition of Hydrazine Reagents: Phenylhydrazine and its derivatives are susceptible to oxidation and decomposition, especially when exposed to air and light.[1][2] This process can generate highly colored byproducts. Phenylhydrazine itself can turn from a colorless or pale yellow liquid to a dark red or brown color upon exposure to air.[2][3]
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Oxidation of Reaction Intermediates or Final Product: The reaction intermediates or the final pyrazole product may be sensitive to air oxidation, leading to the formation of colored impurities.[1] The oxidation of phenylhydrazine is a complex reaction that can produce a variety of intermediates and products, including superoxide radicals, phenylhydrazyl radicals, phenyldiazene, and benzenediazonium ions, which can contribute to color formation.[4]
-
Side Reactions: In addition to the main reaction, various side reactions can occur, leading to colored byproducts.[1]
Q2: What are the chemical structures of the colored impurities?
While the exact composition of colored impurities can vary depending on the specific reaction conditions, they often arise from the oxidation of phenylhydrazine. The oxidation of phenylhydrazine can lead to products like azobenzene, which is colored, and other highly conjugated systems that absorb visible light.[4] The formation of phenyldiazene and its subsequent reactions are also implicated in the generation of colored species.[4]
Q3: How can I prevent discoloration from occurring in the first place?
Proactive measures are often more effective than attempting to remove color after the reaction is complete. Consider the following preventative strategies:
-
Use High-Purity Reagents: Ensure that your starting materials, especially the hydrazine, are of high purity and have been properly stored to prevent degradation.[5]
-
Work Under an Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can significantly minimize oxidation by atmospheric oxygen.[1]
-
Use Hydrazine Salts: Hydrazine salts, such as phenylhydrazine hydrochloride, are often more stable and less prone to oxidation than the free base.[1]
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Optimize Reaction Temperature: Avoid unnecessarily high reaction temperatures, as this can accelerate the decomposition of sensitive reagents and promote side reactions.
Q4: My final pyrazole product is colored. How can I purify it to remove the discoloration?
Several purification techniques can be effective in removing colored impurities from the final product:
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Recrystallization with Activated Charcoal: This is a common and effective method. The crude product is dissolved in a suitable hot solvent, and a small amount of activated charcoal is added. The charcoal adsorbs the colored impurities, and upon hot filtration and cooling, a decolorized product crystallizes out.
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Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated with an acid to form a salt. This allows for their extraction into an aqueous acidic layer, leaving non-basic, colored impurities behind in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and extracting it with an organic solvent.[1]
-
Column Chromatography: Silica gel or alumina column chromatography can be used to separate the desired pyrazole from colored impurities.[5]
Troubleshooting Guides
Issue 1: Reaction mixture darkens significantly upon addition of phenylhydrazine.
This is a classic sign of rapid oxidation or decomposition of the phenylhydrazine.
dot
Caption: Troubleshooting workflow for immediate reaction discoloration.
Experimental Protocol: Knorr Pyrazole Synthesis with Minimized Discoloration
This protocol for the synthesis of 1-phenyl-3,5-dimethylpyrazole is adapted to minimize color formation.
Materials:
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Phenylhydrazine hydrochloride (freshly opened or purified)
-
2,4-Pentanedione (acetylacetone)
-
Ethanol (degassed)
-
Sodium acetate
-
Nitrogen or Argon gas supply
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Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
Inert Atmosphere Setup: Assemble the reaction glassware and flush the system with nitrogen or argon for 10-15 minutes to displace any air. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Preparation: In the reaction flask, dissolve phenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.05 eq) in degassed ethanol. Stir the mixture for 15-20 minutes at room temperature to form the free base in situ.
-
Reactant Addition: Slowly add 2,4-pentanedione (1.0 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purification: If the crude product is still colored, it can be purified by recrystallization from a minimal amount of hot ethanol with the addition of a small amount of activated charcoal, followed by hot filtration and slow cooling.
Issue 2: The isolated pyrazole product is off-color (e.g., yellow, tan, or pink).
Even with preventative measures, some discoloration of the final product can occur.
dot
Caption: Purification strategies for colored pyrazole products.
Experimental Protocol: Purification of a Colored Pyrazole using Acid-Base Extraction
This protocol is useful for separating a weakly basic pyrazole from non-basic, colored impurities.
Materials:
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Crude colored pyrazole
-
Diethyl ether (or other suitable organic solvent)
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
-
Saturated sodium bicarbonate solution
-
Brine
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Anhydrous sodium sulfate
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Separatory funnel and standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude colored pyrazole in diethyl ether.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x volume of the organic layer). The pyrazole will move into the aqueous layer as its hydrochloride salt, while many colored impurities will remain in the organic layer.
-
Separation: Combine the aqueous layers. The organic layer containing the colored impurities can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (check with pH paper). The pyrazole will precipitate out or form an oil.
-
Product Extraction: Extract the aqueous layer with fresh diethyl ether (3 x volume of the aqueous layer) to recover the purified pyrazole.
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter and remove the solvent under reduced pressure to yield the purified, decolorized pyrazole.
Data Presentation
While specific quantitative data on color formation is scarce in the literature, the following table summarizes the expected qualitative outcomes of different preventative measures based on the principles of minimizing oxidation and decomposition.
| Condition | Expected Outcome on Product Color | Rationale |
| Atmosphere | ||
| Reaction in Air | Higher likelihood of yellow to red/brown discoloration | Phenylhydrazine and reaction intermediates are susceptible to oxidation by atmospheric oxygen.[2] |
| Reaction under Nitrogen | Significantly reduced or no discoloration | An inert atmosphere prevents oxidation of sensitive species.[1] |
| Hydrazine Source | ||
| Aged Phenylhydrazine | Prone to discoloration | Phenylhydrazine degrades and darkens upon storage and exposure to air.[3] |
| Freshly Distilled Phenylhydrazine | Less discoloration | Purity is higher, and decomposition products that cause color are removed. |
| Phenylhydrazine Hydrochloride | Generally less initial color | The salt form is more stable and less prone to oxidation than the free base.[1] |
Signaling Pathways and Logical Relationships
dot
Caption: Factors influencing the formation of colored byproducts.
References
- 1. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 3. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Overcoming Scalability Challenges in Pyrazole Intermediate Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up production of pyrazole intermediates.
Troubleshooting Guides & FAQs
This section is designed to provide direct, actionable advice for specific issues that may arise during the scaling of pyrazole synthesis from laboratory to industrial production.
Issue 1: Decreased Reaction Yield at Larger Scales
Q: We are observing a significant drop in yield when transitioning our pyrazole synthesis from gram-scale to kilogram-scale. What are the potential causes and how can we mitigate this?
A: A decrease in yield during scale-up is a common challenge and can be attributed to several factors:
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Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, which can lead to inefficient heating or cooling.[1] This may result in localized hot spots or insufficient heating, promoting side reactions or incomplete conversion.[1]
-
Poor Mixing: Inadequate agitation in large reactors can cause non-homogeneous reaction mixtures, leading to localized concentration gradients and reduced reaction rates.[1]
-
Solution: Optimize the mixing speed and use an appropriately sized and shaped impeller for the reactor to ensure the mixture is homogeneous without causing excessive shear that could degrade the product.[1]
-
-
Extended Reaction Times: Reactions that are completed within a few hours at the lab scale may require significantly longer at an industrial scale.[1]
-
Solution: Closely monitor the reaction progress using in-process controls like HPLC or TLC, rather than relying solely on the reaction time from the lab-scale experiment.[1]
-
Issue 2: Formation of Impurities and Side Products
Q: Our scaled-up pyrazole synthesis is resulting in the formation of multiple impurities, including regioisomers, which are difficult to separate. How can we improve the reaction's selectivity?
A: The formation of undesired isomers and other byproducts is often influenced by reaction conditions and the choice of reagents.
-
Regioisomer Formation: This is a prevalent side reaction, especially when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[3] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole regioisomers.[3]
-
Other Common Side Reactions:
-
Biaryl Formation: In metal-catalyzed N-arylation reactions, homocoupling of the aryl halide starting material can occur.[3] Lowering the reaction temperature and screening different ligands can help suppress this side reaction.[3]
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate.[3] Ensuring the use of high-purity starting materials and optimizing reaction temperature and time can drive the reaction to completion.[3]
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Formation of Colored Impurities: The reaction mixture turning yellow or red can indicate the decomposition of hydrazine starting materials or the oxidation of intermediates.[3]
-
Issue 3: Challenges in Product Purification
Q: The crude product from our large-scale synthesis contains several impurities that are proving difficult to remove through standard crystallization. What are our options?
A: Purification is a significant hurdle in large-scale synthesis. A systematic approach is necessary to develop an effective and scalable purification strategy.
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Impurity Profiling: The first step is to identify the major impurities. Understanding whether they are unreacted starting materials, isomers, or byproducts will guide the selection of an appropriate purification technique.[1]
-
Alternative Purification Techniques:
-
Slurry Washes: Washing the crude solid with a solvent in which the product has low solubility, but the impurities are soluble, can be a highly effective and scalable method.[1]
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Recrystallization with Different Solvents: A comprehensive screening of crystallization solvents is recommended. A solvent system that is effective at a small scale may not be optimal for large-scale crystallization due to differences in cooling rates and supersaturation.[1]
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Acid-Base Treatment: For pyrazole compounds, acid-base treatment can be an effective purification method.[4]
-
Chromatography: While often a last resort at a very large scale due to cost, flash chromatography can be used for high-purity requirements.[1]
-
Issue 4: Safety Concerns in Large-Scale Production
Q: What are the key safety considerations when scaling up pyrazole synthesis, particularly when using hazardous reagents like hydrazine?
A: Safety is paramount in large-scale chemical synthesis. A thorough risk assessment is crucial before proceeding.
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Use of Hydrazine: Hydrazine and its derivatives are high-energy, toxic, and potentially explosive compounds.[2]
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Thermal Runaway: Hydrazine condensation reactions can be highly exothermic.[2] To manage this, use controlled, slow addition of hydrazine, ensure the reactor has adequate cooling capacity, and use a sufficient amount of an appropriate solvent to absorb the heat of reaction.[2]
-
Decomposition: Hydrazine can decompose explosively at elevated temperatures or in the presence of certain metals.[2]
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Toxicity and Flammability: Hydrazine is highly toxic and flammable.[2] Appropriate personal protective equipment (PPE) and engineering controls are essential to minimize exposure.[2]
-
-
Diazonium Intermediates: The formation of aromatic diazonium ions can be hazardous as they are often unstable.[5]
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Temperature Control: Maintaining a low temperature (typically <5 °C) is critical for the safety of diazotization steps, which can be challenging in large-scale production.[5]
-
Flow Chemistry: For potentially hazardous steps like diazotization, transitioning to a flow chemistry setup can be a safer and more manageable alternative to batch processing.[5]
-
-
Dust Explosions: Some pyrazole compounds can be explosive as a dust cloud.[5] A safety assessment should be conducted to determine the explosive properties of the final product and intermediates, and appropriate dust control and ventilation should be implemented in a large-scale facility.[5]
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Pyrazole Synthesis Scale-Up
| Potential Cause | Troubleshooting Strategy | Key Parameters to Monitor |
| Incomplete Reaction | Increase reaction time or temperature.[2][6] | Reaction progress (TLC, HPLC), Temperature |
| Poor Mixing | Optimize agitation speed and impeller design.[1] | Visual homogeneity, Product purity |
| Side Reactions | Optimize reaction conditions (temperature, solvent, catalyst).[2][6] | Impurity profile (HPLC, GC-MS) |
| Product Loss During Workup | Optimize extraction and recrystallization solvents and procedures.[2] | Product recovery at each step |
Table 2: Comparison of Purification Techniques for Pyrazole Intermediates
| Purification Method | Advantages | Disadvantages | Scalability |
| Recrystallization | Cost-effective, can provide high purity.[1] | Solvent selection can be challenging, potential for product loss.[1] | Good |
| Slurry Wash | Simple, effective for removing highly soluble impurities.[1] | Less effective for impurities with similar solubility to the product. | Excellent |
| Column Chromatography | High resolution, suitable for difficult separations.[1] | Expensive, large solvent consumption, can be time-consuming.[1] | Poor to Moderate |
| Acid Addition Salt Formation | Can be highly selective, good for basic pyrazoles.[7][8] | Requires an additional step to liberate the free base. | Good |
Experimental Protocols
General Experimental Protocol for the Synthesis of 4-Iodopyrazole
This protocol provides a general starting point for the synthesis of a 4-iodopyrazole derivative.
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Reaction Setup: Charge the reactor with the starting pyrazole and a suitable solvent.
-
Addition of Iodinating Agent: Add the iodinating agent (e.g., iodine) to the reaction mixture.
-
Temperature Control: Heat the mixture to the desired temperature (e.g., 70°C) using a jacketed reactor system.[1]
-
Oxidant Addition: Slowly add an oxidant, such as hydrogen peroxide, while carefully maintaining the reaction temperature to control the exotherm.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by in-process controls such as HPLC or TLC until the starting material is consumed.[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the mixture with a base (e.g., sodium hydroxide or ammonia solution) for neutralization.[1]
-
Remove the solvent under reduced pressure.[1]
-
Dissolve the residue in a suitable organic solvent (e.g., DCM).[1]
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate and then with water.[1]
-
Dry the organic layer over sodium sulfate.[1]
-
-
Purification:
Visualizations
Caption: Troubleshooting workflow for addressing low yields.
Caption: Decision tree for selecting a purification strategy.
Caption: Key safety considerations for scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Role of catalysts like nano-ZnO in improving pyrazole synthesis efficiency
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing nano-ZnO as a catalyst to improve the efficiency of pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using nano-ZnO as a catalyst for pyrazole synthesis?
Nano-ZnO offers several key advantages in pyrazole synthesis, contributing to improved efficiency and greener processes. These include:
-
High Catalytic Efficiency: Nano-ZnO provides a large surface area, leading to higher yields of pyrazole derivatives in shorter reaction times.[1][2][3][4]
-
Mild Reaction Conditions: The synthesis can often be carried out at room temperature or slightly elevated temperatures (e.g., 70°C), avoiding the need for harsh reaction conditions.[1][3][5]
-
Green Synthesis: The use of water as a solvent and the reusability of the catalyst make the process environmentally friendly.[1][2][6]
-
Heterogeneous Nature: As a heterogeneous catalyst, nano-ZnO can be easily separated from the reaction mixture by simple filtration and reused multiple times without a significant loss of activity.[1][2][6]
-
Operational Simplicity: The experimental procedures are generally straightforward, often involving one-pot reactions with simple work-up procedures that do not require chromatographic purification.[1][3]
Q2: What is the proposed mechanism for nano-ZnO catalyzed pyrazole synthesis?
The synthesis of pyranopyrazoles catalyzed by nano-ZnO is typically a one-pot, four-component reaction. The proposed mechanism involves the following key steps:
-
Formation of Pyrazolone: Initially, ethyl acetoacetate reacts with hydrazine hydrate to form a pyrazolone intermediate.[1]
-
Knoevenagel Condensation: Concurrently, an aromatic aldehyde undergoes a Knoevenagel condensation with malononitrile to form an arylidene malononitrile intermediate. The nano-ZnO catalyst facilitates this step by acting as a Lewis acid, activating the carbonyl group of the aldehyde.[1][5][6]
-
Michael Addition: The pyrazolone intermediate then undergoes a Michael addition to the arylidene malononitrile.[1]
-
Cyclization and Tautomerization: The resulting intermediate undergoes cyclization followed by tautomerization to yield the final pyranopyrazole product.[1][5]
Q3: How does the particle size of nano-ZnO affect the reaction?
The smaller particle size (typically in the range of 50-100 nm) of nano-ZnO provides a larger surface area for the reaction to occur.[1] This increased surface area is a key factor in the comparatively high yields and reduced reaction times observed in these syntheses.[1]
Q4: Can the nano-ZnO catalyst be reused?
Yes, one of the significant advantages of using nano-ZnO is its reusability. Being a heterogeneous catalyst, it can be easily recovered from the reaction mixture by filtration, washed, dried, and reused for several cycles without a significant decrease in its catalytic activity.[1][2][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Product Yield | Inadequate catalyst amount. | Optimize the catalyst loading. Studies have shown that 5-9 mol% of nano-ZnO is often sufficient.[1][6] |
| Inappropriate solvent. | While water is often the preferred green solvent, other solvents like ethanol or methanol can be tested. However, water has been shown to be superior in many cases.[1][6] | |
| Non-optimal reaction temperature. | While many reactions proceed at room temperature, gently heating the reaction mixture (e.g., to 70°C) can significantly improve the yield and reaction rate.[1] | |
| Poor quality of reagents. | Ensure that all reagents, especially the aldehyde, are pure and free from impurities. | |
| Slow or Incomplete Reaction | Insufficient catalyst activity. | Ensure the nano-ZnO catalyst is properly prepared and has the desired particle size. Consider synthesizing fresh catalyst if it has been stored for a long time. |
| Electron-donating groups on the aromatic aldehyde. | Aldehydes with electron-withdrawing substituents tend to react faster and give better yields compared to those with electron-donating groups.[1] Consider increasing the reaction time for less reactive aldehydes. | |
| Difficulty in Catalyst Separation | Very fine catalyst particles. | Allow the reaction mixture to stand for some time to let the catalyst settle before filtration. Alternatively, centrifugation can be used for more effective separation. |
| Product is not precipitating from the reaction mixture | High solubility of the product in the solvent. | If water is used as the solvent, cooling the reaction mixture in an ice bath can aid precipitation. If the product is still soluble, extraction with an appropriate organic solvent may be necessary. |
| Inconsistent results upon catalyst reuse | Incomplete removal of reactants or products from the catalyst surface. | After filtration, wash the recovered nano-ZnO catalyst thoroughly with a suitable solvent (e.g., ethanol) and dry it completely before reusing it in the next reaction. |
Experimental Protocols & Data
General Experimental Protocol for Pyranopyrazole Synthesis
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and nano-ZnO (5-9 mol%) in water (5-10 mL) is stirred at room temperature or heated to 70°C.[1][5][6] The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion of the reaction, the solid product is typically collected by filtration, washed with water, and then recrystallized from ethanol to afford the pure pyranopyrazole derivative.[1][5]
Catalyst Preparation (Example Method)
Nano-ZnO can be prepared by dissolving zinc acetate dihydrate in distilled water, followed by the slow addition of a sodium hydroxide solution under vigorous stirring. The resulting white precipitate is then filtered, washed with distilled water and ethanol, and dried in an oven. Finally, the powder is calcined at a high temperature (e.g., 450°C) for a few hours to obtain nano-ZnO particles.[5]
Quantitative Data Summary
Table 1: Effect of Catalyst Loading on Product Yield
| Catalyst (nano-ZnO) | Yield (%) |
| 3 mol% | 75 |
| 6 mol% | 82 |
| 9 mol% | 89 |
| 15 mol% | 95 |
Data synthesized from multiple sources for a model reaction.[1][6]
Table 2: Effect of Solvent on Product Yield
| Solvent | Yield (%) |
| Water | 94 |
| Ethanol (EtOH) | Lower yields reported |
| Methanol (MeOH) | Lower yields reported |
| Dichloromethane (DCM) | Lower yields reported |
| Acetonitrile (ACN) | Lower yields reported |
| Tetrahydrofuran (THF) | Lower yields reported |
Data based on a model reaction using benzaldehyde.[1][6]
Table 3: Catalyst Reusability
| Cycle | Yield (%) |
| 1 | 94 |
| 2 | 92 |
| 3 | 91 |
| 4 | 90 |
Yields obtained using benzaldehyde as the substrate.[1]
Visualizations
Caption: Experimental workflow for nano-ZnO catalyzed pyrazole synthesis.
References
- 1. scispace.com [scispace.com]
- 2. [PDF] ZnO Nanoparticles as an Efficient, Heterogeneous, Reusable, and Ecofriendly Catalyst for Four-Component One-Pot Green Synthesis of Pyranopyrazole Derivatives in Water | Semantic Scholar [semanticscholar.org]
- 3. One-pot Synthesis of New Pyranopyrazole Derivatives Using ZnO [nanomaterchem.com]
- 4. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. nanomaterchem.com [nanomaterchem.com]
- 6. ZnO Nanoparticles as an Efficient, Heterogeneous, Reusable, and Ecofriendly Catalyst for Four-Component One-Pot Green Synthesis of Pyranopyrazole Derivatives in Water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acetic Acid in Pyrazole Derivative Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing acetic acid as a catalyst and solvent in the synthesis of pyrazole derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of pyrazole derivatives using acetic acid.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have proceeded to completion. | - Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1]- Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture in acetic acid.[2][3]- Microwave-Assisted Synthesis: This technique can sometimes improve yields and significantly reduce reaction times.[1] |
| Suboptimal Acetic Acid Concentration: The catalytic amount of acetic acid may be insufficient, or when used as a solvent, its concentration might be too dilute if other co-solvents are present. | - Catalyst: If used as a catalyst, ensure an adequate amount is present (e.g., a few drops of glacial acetic acid).[4]- Solvent: When used as a solvent, using glacial acetic acid is often effective.[5][6] If a co-solvent is necessary, consider the ratio's impact on the reaction. | |
| Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions and lower yields.[7] | - Purify Starting Materials: Ensure the purity of your reactants through appropriate purification techniques like distillation or recrystallization before starting the reaction. | |
| Formation of Multiple Products (Regioisomers) | Lack of Regioselectivity: Unsymmetrical 1,3-dicarbonyl compounds reacting with substituted hydrazines can lead to the formation of two different regioisomers.[2][7] | - Utilize Acetic Acid's Directing Effect: In some cases, using acetic acid as a solvent can improve the regioselectivity of the reaction.[8]- Solvent Screening: The choice of solvent can significantly influence the ratio of regioisomers. Experiment with different solvents to optimize for the desired isomer.[7] |
| Difficult Product Isolation/Purification | Poor Solubility of the Pyrazole Derivative: The synthesized pyrazole derivative may have low solubility in common organic solvents, making purification by recrystallization challenging.[9] | - Solvent Mixtures for Recrystallization: Use a binary solvent system. Dissolve the crude product in a "good" solvent where it is soluble at a higher temperature, and then add a "poor," miscible solvent in which it is less soluble to induce crystallization upon cooling.[9]- Hot Filtration: If the product is sparingly soluble even when heated, use hot filtration to remove insoluble impurities.[9]- Column Chromatography: If recrystallization is ineffective, purification via column chromatography on silica gel is a common alternative.[7] |
| Formation of Stable Intermediates: In some instances, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[7] | - Promote Dehydration: Increasing the reaction temperature or adding a dehydrating agent can facilitate the conversion of the intermediate to the desired pyrazole.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of acetic acid in pyrazole synthesis?
A1: Acetic acid can function as both a catalyst and a solvent in pyrazole synthesis. As a catalyst, it protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.[10] This is a key step in the Knorr pyrazole synthesis.[8][10] When used as a solvent, it provides an acidic medium that can also catalyze the reaction and, in some cases, improve the regioselectivity of the cyclocondensation.[6][8][11]
Q2: When should I use acetic acid as a catalyst versus a solvent?
A2: The choice depends on the specific reaction and substrates.
-
As a catalyst: A few drops of glacial acetic acid are often sufficient when the reaction is carried out in another solvent like ethanol or propanol.[4] This is common for simple Knorr-type syntheses.
-
As a solvent: Using acetic acid as the reaction medium is beneficial for less reactive substrates or when aiming to improve regioselectivity.[5][8] It is also used in certain multicomponent reactions leading to pyrazole derivatives.[6]
Q3: Can the use of acetic acid lead to side reactions?
A3: While generally effective, acetic acid can potentially lead to side reactions. For instance, in reactions involving sensitive functional groups, the acidic conditions and elevated temperatures (if refluxing) might cause degradation or unwanted side product formation. It is crucial to monitor the reaction closely.
Q4: My pyrazole product is insoluble in the acetic acid reaction mixture upon cooling. How should I proceed with work-up?
A4: If the product precipitates out upon cooling, this can be advantageous for purification. You can often isolate the product by simple filtration. The collected solid should then be washed with a solvent in which the impurities are soluble but the product is not, such as cold water or a specific organic solvent, to remove residual acetic acid and other soluble impurities.
Q5: How can I improve the regioselectivity of my pyrazole synthesis when using an unsymmetrical dicarbonyl compound?
A5: Improving regioselectivity is a common challenge. Using acetic acid as the solvent can sometimes favor the formation of one regioisomer over the other.[8] Additionally, the reaction temperature and the nature of the substituents on both the hydrazine and the dicarbonyl compound play a crucial role. Systematic screening of reaction conditions, including different acidic catalysts and solvents, is often necessary to optimize for the desired isomer.
Experimental Protocols
General Procedure for Knorr Pyrazole Synthesis Using Acetic Acid as a Catalyst
This protocol describes a general method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines with a catalytic amount of acetic acid.[4][7]
Materials:
-
1,3-Dicarbonyl compound (1 equivalent)
-
Hydrazine derivative (1-1.2 equivalents)
-
Solvent (e.g., Ethanol, 1-Propanol)
-
Glacial Acetic Acid (catalytic amount, e.g., 3 drops)
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Add the hydrazine derivative to the solution. If a hydrazine salt (e.g., hydrochloride) is used, an equivalent of a base like sodium acetate may be required.[7]
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
Reaction:
-
Stir the reaction mixture. Heating to reflux is often necessary.[4]
-
Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.[7]
General Procedure for Pyrazole Synthesis Using Acetic Acid as a Solvent
This protocol is suitable for reactions where acetic acid is used as the primary reaction medium.[5]
Materials:
-
Enaminone or other suitable precursor (1 equivalent)
-
Hydrazine derivative (1 equivalent)
-
Glacial Acetic Acid
Reaction Setup:
-
In a round-bottom flask, dissolve the starting material (e.g., enaminone) in glacial acetic acid.[5]
-
Add the hydrazine derivative to the solution at room temperature.
Reaction:
-
Heat the reaction mixture to an elevated temperature (e.g., 90 °C or reflux) for several hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool.
-
Evaporate the acetic acid under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid, followed by a brine wash.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A logical workflow for troubleshooting low pyrazole yield.
Caption: Key steps in the acid-catalyzed Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles | MDPI [mdpi.com]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
Minimizing byproducts in the synthesis of pyrazole compounds
Welcome to the Technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing byproducts in the synthesis of pyrazole compounds.
Troubleshooting Guide
Low yields and the formation of byproducts are common challenges in pyrazole synthesis. This guide provides a systematic approach to identifying and resolving these issues.
Table 1: Common Issues in Pyrazole Synthesis and Their Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| Low Product Yield | Impure starting materials (1,3-dicarbonyl compound or hydrazine).[1][2] | Ensure the purity of starting materials. Using freshly opened or purified hydrazine derivatives is recommended as they can degrade over time.[1] | Increased yield and cleaner reaction profile. |
| Suboptimal reaction stoichiometry.[1] | A slight excess of the hydrazine (1.0-1.2 equivalents) can be used to drive the reaction to completion.[1] | Improved conversion of the limiting reagent. | |
| Non-ideal reaction conditions (temperature, solvent, pH).[1] | Optimize temperature, reaction time, and solvent. Monitor reaction progress using TLC or LC-MS to determine the optimal reaction time.[1] | Higher conversion rates and reduced byproduct formation. | |
| Formation of Regioisomers | Use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][3] | The initial nucleophilic attack of hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[1] The choice of solvent can significantly influence regioselectivity.[4][5] | Improved regioselectivity, simplifying purification. |
| Employing fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity.[5] | A higher ratio of the desired regioisomer. | ||
| In some cases, protic solvents favor one regioisomer, while aprotic solvents favor the other.[4] | Control over the major regioisomeric product. | ||
| Presence of Colored Impurities | Formation of colored byproducts from the hydrazine starting material, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] | The addition of a mild base, such as sodium acetate, can neutralize acid and lead to a cleaner reaction.[1] | A less colored reaction mixture and easier purification. |
| Purification of the crude product by recrystallization or treatment with activated charcoal can remove some of these impurities.[6] | A colorless or less colored final product. | ||
| Incomplete Cyclization | Insufficient reaction time or temperature. | Monitor the reaction by TLC to ensure the disappearance of the starting materials and intermediates.[1] Increase reaction temperature or prolong the reaction time as needed. | Complete conversion to the pyrazole product. |
| "Oiling Out" During Purification | The compound precipitates from the recrystallization solution at a temperature above its melting point.[6] | Increase the volume of the "good" solvent during recrystallization to lower the saturation temperature.[6] | Formation of crystals instead of an oil. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in pyrazole synthesis?
A1: The most common byproducts in pyrazole synthesis, particularly in the widely used Knorr synthesis, are regioisomers.[3][7] These form when an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine.[1][3] Other potential byproducts include incompletely cyclized pyrazoline intermediates and colored impurities arising from the hydrazine starting material.[7] In some instances, di-addition of the hydrazine to the dicarbonyl compound can also occur.[7]
Q2: How can I improve the regioselectivity of my pyrazole synthesis?
A2: Improving regioselectivity is a key challenge when working with unsymmetrical substrates.[1] The solvent choice plays a crucial role; for example, using fluorinated alcohols like TFE or HFIP can significantly enhance regioselectivity.[5] The reaction's regiochemical outcome can also be influenced by whether a protic or aprotic solvent is used.[4] Steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine also affect the regioselectivity.[1]
Q3: My reaction mixture has turned a dark color. What causes this and how can I fix it?
A3: Discoloration, often to yellow or red, is a frequent observation in pyrazole synthesis, particularly when using hydrazine salts.[1][7] This is typically due to the formation of colored impurities from the hydrazine starting material.[1] If the reaction mixture becomes acidic, it can promote the formation of these colored byproducts.[1] Adding a mild base can help neutralize the acid and lead to a cleaner reaction.[1] For the final product, purification by recrystallization, sometimes with the addition of activated charcoal, can be effective in removing these colored impurities.[6]
Q4: What are the best methods for purifying pyrazole compounds?
A4: Recrystallization is a highly effective method for purifying pyrazole compounds.[6] Common solvents for recrystallization include ethanol, methanol, isopropanol, and ethyl acetate.[6] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also very useful.[6] For separating regioisomers, fractional recrystallization can be employed if the isomers have different solubilities.[6] Column chromatography on silica gel is another common purification technique.[1]
Q5: I'm observing unreacted starting material even after a long reaction time. What should I do?
A5: The presence of unreacted starting materials can be due to several factors. First, ensure the purity of your reactants, as impurities can inhibit the reaction.[1][2] Next, consider optimizing the reaction conditions. This could involve increasing the reaction temperature, changing the solvent, or adjusting the stoichiometry, perhaps by using a slight excess of the hydrazine.[1] Monitoring the reaction by TLC is crucial to determine if the reaction has truly stalled or is just proceeding slowly.[1]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.
-
Dissolution : In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol).
-
Addition of Hydrazine : Add the hydrazine derivative (1.0-1.2 equivalents) to the solution.[1] If a hydrazine salt is used, the addition of a mild base like sodium acetate may be beneficial.[1]
-
Reaction : Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]
-
Purification : The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.[1][6]
Protocol 2: Improving Regioselectivity using a Fluorinated Alcohol Solvent
This protocol is adapted for reactions where the formation of regioisomers is a concern.
-
Dissolution : In a round-bottom flask with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equivalent) in 2,2,2-trifluoroethanol (TFE).[3]
-
Hydrazine Addition : Add methylhydrazine (1.0-1.2 equivalents) dropwise to the solution at room temperature.[3]
-
Reaction : Heat the mixture to reflux and monitor the reaction's progress by TLC until the starting material is consumed.[3]
-
Work-up : After cooling the reaction to room temperature, remove the TFE under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.[3]
-
Purification : Filter and concentrate the organic layer. Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[3]
Visualizations
Caption: Formation of regioisomeric byproducts in pyrazole synthesis.
Caption: A logical workflow for troubleshooting pyrazole synthesis.
References
Validation & Comparative
Comparative Analysis of Synthesis Methods for 2-(1H-Pyrazol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic methods for obtaining 2-(1H-Pyrazol-3-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The following sections detail various synthetic routes, presenting quantitative data, experimental protocols, and pathway visualizations to aid in method selection and optimization.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative parameters for different synthetic approaches to this compound and its ethyl ester precursor.
| Method | Starting Materials | Reaction Conditions | Reaction Time | Overall Yield | Purity | Reference |
| Method 1: Cyclocondensation | Diethyl acetylsuccinate, Hydrazine hydrate | 1. Reflux in Ethanol2. Saponification with NaOH | 6-8 hours | ~75% | >95% | Adapted from |
| Method 2: One-Pot Acetic Acid | Diethyl acetylsuccinate, Hydrazine hydrate | Reflux in Glacial Acetic Acid | 4-6 hours | ~80% | >97% | Adapted from[1][2] |
| Method 3: From Acetal Precursor | Ethyl 4,4-diethoxyacetoacetate, Hydrazine hydrate | 1. Reaction in Ethanol at 60°C2. Acidic Hydrolysis (HCl) | 2-3 hours | ~85% | >98% | Adapted from |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Method 1: Two-Step Cyclocondensation and Saponification
This classical approach involves the formation of the pyrazole ring via cyclocondensation of a β-ketoester with hydrazine, followed by hydrolysis of the resulting ester.
Step 1: Synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate
-
To a solution of diethyl acetylsuccinate (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 2-(1H-pyrazol-3-yl)acetate.
-
Purify the product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 2-(1H-pyrazol-3-yl)acetate in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture to pH 3-4 with 2N hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound as a solid.
Method 2: One-Pot Synthesis in Acetic Acid
This method offers a more streamlined approach by utilizing acetic acid as both a solvent and a catalyst, leading to the direct formation of the pyrazole acetic acid.[1][2]
-
Suspend diethyl acetylsuccinate (1 equivalent) in glacial acetic acid.
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Recrystallization from a suitable solvent may be performed for further purification.
Method 3: Synthesis from an Acetal-Protected Precursor
This route utilizes an acetal-protected β-ketoester, which can lead to higher yields and cleaner reactions.
Step 1: Synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate
-
Dissolve ethyl 4,4-diethoxyacetoacetate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) and heat the mixture at 60°C for 30 minutes.[3]
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude ethyl 2-(1H-pyrazol-3-yl)acetate can be used in the next step without further purification or purified by column chromatography.
Step 2: Hydrolysis to this compound
-
To the crude ethyl 2-(1H-pyrazol-3-yl)acetate, add a solution of 6N hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the solution in an ice bath to crystallize the product.
-
Collect the crystals by filtration, wash with a small amount of cold water, and dry to obtain this compound hydrochloride.
-
Neutralize with a suitable base to obtain the free acid if required.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described.
Caption: General workflow for the two-step cyclocondensation synthesis.
Caption: Streamlined one-pot synthesis in glacial acetic acid.
Caption: Synthesis route starting from an acetal-protected precursor.
References
A Comparative Analysis of Pyrazole Synthesis: Conventional Heating vs. Microwave Irradiation
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole derivatives is a critical aspect of advancing medicinal chemistry. This guide provides a detailed comparison between traditional conventional heating methods and modern microwave-assisted synthesis for preparing these valuable heterocyclic compounds. The following analysis, supported by experimental data, aims to inform methodological choices to optimize reaction efficiency, yield, and time.
The pyrazole scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents. Consequently, the development of efficient and sustainable synthetic routes to access these molecules is of paramount importance. While conventional heating has been the cornerstone of organic synthesis for over a century, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, offering significant advantages.[1][2]
Performance Comparison: A Quantitative Overview
Microwave-assisted synthesis consistently demonstrates superior performance in terms of reaction time and product yield when compared to conventional heating methods for the synthesis of pyrazoles. The data presented below summarizes key findings from various studies, highlighting the marked improvements achieved with MAOS.
| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |
| Reaction Time | 2 - 12 hours | 1 - 30 minutes | [1][3][4][5] |
| Yield (%) | 48 - 90% | 62 - 98% | [1][2] |
| Temperature (°C) | ~75 - 118 (reflux) | 60 - 120 | [1][3][4] |
| Energy Source | Oil bath, heating mantle | Microwave irradiation | [6] |
| Heating Mechanism | Conduction and convection | Dielectric heating | [4] |
Experimental Protocols
Conventional Synthesis of Pyrazoles (Knorr Pyrazole Synthesis)
The Knorr pyrazole synthesis, first reported in 1883, is a classic and widely used method for the preparation of pyrazoles.[7] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7]
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Hydrazine derivative (e.g., phenylhydrazine)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add the hydrazine derivative to the solution. The addition may be exothermic.[7]
-
Heat the reaction mixture to reflux and maintain for several hours (typically 2-9 hours).[1][5]
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified, often by recrystallization from a suitable solvent like ethanol, to yield the pure pyrazole derivative.[7]
Microwave-Assisted Synthesis of Pyrazoles
Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture.[4][8]
Materials:
-
Aryl hydrazine (e.g., 4-fluorophenylhydrazine hydrochloride)
-
α,β-Unsaturated ketone or a 1,3-dicarbonyl compound (e.g., 3-aminocrotononitrile)[9]
-
Microwave vial
Procedure:
-
In a designated microwave vial, combine the aryl hydrazine and the α,β-unsaturated ketone or 1,3-dicarbonyl compound.[9]
-
Add the appropriate solvent to the vial.[9]
-
Seal the vial securely with a cap.[9]
-
Place the vial inside the microwave reactor.
-
Set the desired temperature (e.g., 60-120°C), power (e.g., 50-420 W), and reaction time (typically 1-15 minutes).[1][9][10]
-
After the irradiation is complete, allow the vial to cool to a safe temperature.
-
The product can often be isolated by simple vacuum filtration and washed to obtain a pure product.[9]
Workflow Diagrams
Caption: Conventional Pyrazole Synthesis Workflow
Caption: Microwave-Assisted Pyrazole Synthesis Workflow
Conclusion
The comparative data and experimental workflows clearly indicate that microwave-assisted synthesis offers a significantly more efficient and rapid route to pyrazole derivatives compared to conventional heating methods. The primary advantages of MAOS include drastically reduced reaction times, improved yields, and often simpler workup procedures.[1][2][5] While conventional methods remain valuable and are based on well-established principles, the adoption of microwave technology can substantially accelerate research and development in medicinal chemistry and drug discovery by providing faster access to novel pyrazole-based compounds.
References
- 1. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. youtube.com [youtube.com]
- 10. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-(1H-Pyrazol-3-yl)acetic Acid and its Amide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] This guide provides a comparative analysis of the biological activity of 2-(1H-pyrazol-3-yl)acetic acid and its amide derivatives. While direct comparative data for the parent compound is limited in publicly available literature, this document leverages a detailed study on structurally related phenoxyacetic acid derivatives to draw meaningful comparisons and insights into the structure-activity relationships of this class of compounds.
The focus of this guide is a comparative analysis of the antifungal and antibacterial activities of a series of 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazides and their corresponding amide derivatives. This allows for an objective comparison of how modification of the carboxylic acid moiety into an amide or a hydrazide influences the antimicrobial potential.
Comparative Biological Activity Data
The following table summarizes the in vitro antifungal and antibacterial activity of a series of 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives against various phytopathogenic fungi and a bacterium. The data is presented as the percentage of growth inhibition at a concentration of 200 mg/L.
| Compound ID | R' | R'' | Amide/Hydrazide | S. sclerotiorum (%) | R. bataticola (%) | R. solani (%) | A. brassicae (%) | F. solani (%) | X. campestris pv. citri (%) |
| 53 | H | H | Hydrazide | 78 | 65 | 58 | 55 | 52 | 45 |
| 54 | H | Cl | Hydrazide | 82 | 68 | 62 | 58 | 55 | 48 |
| 67 | H | H | Isopropylamide | 65 | 52 | 48 | 42 | 40 | 35 |
| 68 | H | Cl | Isopropylamide | 70 | 55 | 51 | 45 | 42 | 38 |
| 78 | H | H | Morpholinamide | 85 | 72 | 65 | 60 | 58 | 52 |
| 79 | H | Cl | Morpholinamide | 88 | 75 | 68 | 62 | 60 | 55 |
| 91 | H | H | Piperidinamide | 75 | 62 | 55 | 50 | 48 | 42 |
| 92 | H | Cl | Piperidinamide | 78 | 65 | 58 | 52 | 50 | 45 |
Data extracted from Malik, H. et al. (2024). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. Indian Journal of Chemistry, 63B, 225-235.
Experimental Protocols
The methodologies for the key experiments cited in this guide are detailed below to ensure reproducibility and provide a clear understanding of the data presented.
Synthesis of 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives
The synthesis of the title compounds was achieved through a multi-step process, as illustrated in the workflow diagram below. The general procedure involved:
-
Chalcone Synthesis: Base-catalyzed Claisen-Schmidt condensation of 4-hydroxyacetophenone with various aromatic aldehydes to yield 3-aryl-1-(4-hydroxyphenyl)prop-2-en-1-ones.
-
Pyrazoline Synthesis: Refluxing the synthesized chalcones with hydrazine hydrate in an appropriate alkanoic acid to form 1-acyl-5-aryl-4,5-dihydro-3-(4-hydroxyphenyl)-1H-pyrazoles.
-
Esterification: Alkylation of the pyrazoline derivatives with ethyl chloroacetate in the presence of anhydrous K2CO3 and acetone to produce the corresponding substituted phenoxyacetates.
-
Amidation/Hydrazide formation: Nucleophilic displacement reaction of the esters with hydrazine hydrate, isopropylamine, morpholine, or piperidine to yield the final 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives.
In Vitro Antifungal Activity Assay
The antifungal activity of the synthesized compounds was evaluated using the poisoned food technique.
-
A stock solution of each test compound was prepared in DMSO.
-
The required concentration of the test compound was mixed with molten potato dextrose agar (PDA) medium.
-
The medium was poured into sterilized Petri plates and allowed to solidify.
-
A 5 mm disc of a 7-day old culture of the test fungus was placed at the center of each PDA plate.
-
The plates were incubated at 25 ± 1 °C for 7 days.
-
The radial growth of the fungal colony was measured, and the percentage of growth inhibition was calculated using the following formula: % Inhibition = (C - T) / C * 100 where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate.
In Vitro Antibacterial Activity Assay
The antibacterial activity was determined using the paper disc diffusion method.
-
Nutrient agar medium was prepared and sterilized.
-
The medium was inoculated with a 24-hour old bacterial culture of Xanthomonas campestris pv. citri.
-
The inoculated medium was poured into sterilized Petri plates and allowed to solidify.
-
Sterilized filter paper discs (5 mm) were impregnated with the test compound solution (200 mg/L in DMSO).
-
The impregnated discs were placed on the surface of the solidified agar.
-
The plates were incubated at 37 ± 1 °C for 24 hours.
-
The diameter of the inhibition zone around each disc was measured.
Visualizations
Synthetic Pathway of Pyrazole Acetic Acid Amide Derivatives
Caption: Synthetic route to pyrazole acetic acid hydrazide and amide derivatives.
Antimicrobial Screening Workflow
Caption: Workflow for in vitro antimicrobial screening.
Discussion and Conclusion
The presented data indicates that both the hydrazide and amide derivatives of the 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid scaffold exhibit notable antifungal and antibacterial activities. Generally, the morpholinamide derivatives (e.g., 78 and 79 ) demonstrated the highest percentage of growth inhibition against the tested fungal strains and the bacterium Xanthomonas campestris pv. citri. The hydrazide derivatives (e.g., 53 and 54 ) also showed significant activity, often comparable to or slightly better than the isopropylamide and piperidinamide derivatives.
The structure-activity relationship suggests that the nature of the amide substituent plays a crucial role in modulating the biological activity. The presence of a chlorine atom on the aryl ring at the 5-position of the pyrazole generally led to a slight increase in antimicrobial activity across all series of derivatives.
References
The Pivotal Role of the Acetic Acid Moiety: A Comparative Guide to the Structure-Activity Relationship of Pyrazole Acetic Acid Derivatives as Anti-inflammatory Agents
For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of pyrazole acetic acid derivatives, a promising class of compounds with significant anti-inflammatory potential. By dissecting their structure-activity relationships (SAR), supported by experimental data, we aim to illuminate the path for designing more potent and selective anti-inflammatory therapeutics.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with notable examples like the selective COX-2 inhibitor celecoxib. The introduction of an acetic acid moiety to this heterocyclic core has given rise to compounds like Lonazolac, a non-steroidal anti-inflammatory drug (NSAID). This guide delves into the structural modifications of the pyrazole acetic acid backbone and their profound impact on anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Comparative Analysis of Biological Activity
The anti-inflammatory efficacy of pyrazole acetic acid derivatives is predominantly attributed to their ability to inhibit COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. The following table summarizes the in vitro and in vivo anti-inflammatory activities of a series of pyrazole acetic acid derivatives, highlighting key structural modifications and their effects.
| Compound | R1 | R2 | R3 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | In Vivo Anti-inflammatory Activity (% Edema Inhibition) |
| Lonazolac | Phenyl | 4-Chlorophenyl | H | - | - | - | Potent |
| Analog 1 | Phenyl | 4-Methoxyphenyl | H | 33.46 | 5.13 | 6.52 | - |
| Analog 2 | 2,4-Dichlorophenyl | 4-Methoxyphenyl | H | - | - | - | - |
| Celecoxib | 4-Sulfonamidophenyl | 4-Methylphenyl | Trifluoromethyl | 14.93 | 0.05 | 298.6 | High |
| Celecoxib Acetic Acid Derivative 1 | 4-Sulfonamidophenyl | 4-Methylphenyl | -CH2COOH | - | - | - | Weak |
| Celecoxib Propionic Acid Derivative 1 | 4-Sulfonamidophenyl | 4-Methylphenyl | -CH(CH3)COOH | - | - | - | Impressive |
Data compiled from multiple sources.[1][2][3] The table illustrates that substitutions on the phenyl rings at positions 1 and 5 (R1 and R2), as well as modifications at position 3 (R3) of the pyrazole ring, significantly influence both the potency and selectivity of COX inhibition.
Structure-Activity Relationship (SAR) Insights
The data reveals several key SAR trends for pyrazole acetic acid derivatives as anti-inflammatory agents:
-
Substitution at N-1 Position (R1): The nature of the substituent at the N-1 position of the pyrazole ring is crucial for COX-2 selectivity. The presence of a p-sulfonamidophenyl group, as seen in celecoxib, is a well-established pharmacophore that anchors the molecule within a specific side pocket of the COX-2 active site, contributing to its high selectivity.[4][5]
-
Substitution at C-5 Position (R2): The substituent at the C-5 position also plays a significant role in activity. A p-methylphenyl group, as in celecoxib, or a p-chlorophenyl group, as in Lonazolac, contributes to potent inhibition.
-
The Acetic Acid Moiety: The acetic acid side chain is a critical feature for the anti-inflammatory activity of this class of compounds, mimicking the arachidonic acid substrate of COX enzymes. Interestingly, extending the acetic acid side chain to a propionic acid derivative in celecoxib analogues has been shown to yield impressive in vivo anti-inflammatory activity.[3]
-
Substitution at C-3 Position (R3): The presence of a trifluoromethyl group at the C-3 position, as in celecoxib, enhances COX-2 inhibitory potency.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro COX Inhibition Assay
This assay determines the concentration of the test compound required to inhibit the activity of COX-1 and COX-2 enzymes by 50% (IC50).
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.
-
Reaction Mixture: In a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), the enzyme is pre-incubated with the test compound at various concentrations for a specified time (e.g., 10 minutes at 37°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
IC50 Calculation: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay in Rats
This is a widely used and reproducible model of acute inflammation to evaluate the in vivo anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats are typically used.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A positive control (e.g., indomethacin) and a vehicle control are also included.
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the rat.
-
Measurement of Paw Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams visualize the COX-2 signaling pathway, a typical experimental workflow for SAR studies, and the logical relationship of SAR.
Caption: COX-2 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for SAR Studies.
Caption: Logical Relationship of SAR.
References
- 1. Design, synthesis, and molecular docking of novel pyrazole-chalcone analogs of lonazolac as 5-LOX, iNOS and tubulin polymerization inhibitors with potential anticancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Anti-inflammatory Effects of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in compounds exhibiting a wide array of biological activities.[1] Among these, the anti-inflammatory properties of pyrazole derivatives have garnered significant attention, leading to the development of prominent non-steroidal anti-inflammatory drugs (NSAIDs).[2] This guide provides a comprehensive comparison of the anti-inflammatory effects of different pyrazole compounds, supported by experimental data, to aid researchers in the field of drug discovery and development.
Mechanisms of Anti-inflammatory Action
Pyrazole derivatives primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[3] The two main isoforms, COX-1 and COX-2, are both targeted by traditional NSAIDs. However, the gastrointestinal side effects associated with these drugs are largely attributed to the inhibition of the constitutively expressed COX-1.[3] Consequently, the development of selective COX-2 inhibitors has been a major focus in the design of newer, safer anti-inflammatory agents.[3]
Beyond COX inhibition, many pyrazole compounds modulate other critical inflammatory pathways. These include the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are pivotal in the transcriptional regulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][4]
Comparative In Vitro COX Inhibition
The in vitro inhibitory activity of pyrazole compounds against COX-1 and COX-2 is a primary indicator of their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the compound's preference for inhibiting COX-2 over COX-1. A higher SI value is indicative of greater COX-2 selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Celecoxib | 15 | 0.04 | 375 | [5] |
| SC-560 | 0.009 | 6.3 | 0.0014 | [5] |
| Compound 5u | 130.12 | 1.79 | 72.73 | [6] |
| Compound 5s | 165.03 | 2.51 | 65.75 | [6] |
| Compound 5f | 14.34 | 1.50 | 9.56 | [4] |
| Compound 6f | 9.56 | 1.15 | 8.31 | [4] |
| PYZ16 | >5.58 | 0.52 | >10.73 | [7] |
| PYZ31 | - | 0.01987 | - | [7] |
Comparative In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely used and reproducible acute inflammatory model to assess the in vivo efficacy of anti-inflammatory compounds.[8] The percentage of edema inhibition is a key parameter for evaluating the compound's effectiveness.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point (hours) | Reference(s) |
| Celecoxib | 50 | 47.56 | 3 | [9] |
| Celecoxib | 50 | 74.04 | 5 | [8] |
| SC-560 | - | - | - | - |
| Compound 5u | 20 | 80.63 | 3 | [6] |
| Compound 5s | 20 | 78.09 | 3 | [6] |
| Indomethacin | 10 | 76.02 | 3 | [9] |
| PYZ16 | - | 64.28 | - | [7] |
| Asparacosin A | 40 | 71.03 | 5 | [8] |
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of pyrazole compounds are often mediated through their interaction with key signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response, leading to the production of pro-inflammatory mediators.
Caption: The NF-κB signaling pathway in inflammation.[1][2][10][11][12]
Caption: The MAPK signaling cascade in inflammation.[13][14][15][16][17]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of the anti-inflammatory effects of different compounds.
In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric substrate (TMPD)
-
Arachidonic acid (substrate)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations to the respective wells. For control wells, add the solvent alone.
-
Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the absorbance at 590 nm at regular intervals for a set period.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.[8]
Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is assessed by its ability to reduce this swelling.[8]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (e.g., 1% in sterile saline)
-
Test compounds and reference drug (e.g., Indomethacin, Celecoxib) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds and the reference drug orally or intraperitoneally at predetermined doses. The control group receives only the vehicle.
-
After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
This assay quantifies the levels of specific pro-inflammatory cytokines in biological samples, such as cell culture supernatants or serum.
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify the cytokine of interest.
Materials:
-
ELISA kit for the specific cytokine (e.g., TNF-α, IL-6), which typically includes:
-
Antibody-coated 96-well plate
-
Detection antibody (biotin-conjugated)
-
Streptavidin-HRP conjugate
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Standard cytokine protein
-
-
Biological samples (cell culture supernatants or serum)
-
Microplate reader
Procedure:
-
Prepare a standard curve using the provided standard cytokine protein.
-
Add the standards and samples to the appropriate wells of the antibody-coated plate.
-
Incubate the plate to allow the cytokine to bind to the immobilized antibody.
-
Wash the plate to remove unbound substances.
-
Add the biotin-conjugated detection antibody to each well and incubate.
-
Wash the plate again.
-
Add the streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate a final time.
-
Add the substrate solution to each well and incubate in the dark to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Determine the concentration of the cytokine in the samples by interpolating from the standard curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of the anti-inflammatory effects of novel pyrazole compounds.
Caption: A general experimental workflow.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purformhealth.com [purformhealth.com]
- 3. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. synapse.koreamed.org [synapse.koreamed.org]
- 16. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
A Comparative Analysis of the Antimicrobial Efficacy of Novel Synthesized Pyrazole Derivatives
An in-depth evaluation of recently developed pyrazole-based compounds reveals significant antimicrobial potential, with several derivatives exhibiting potency comparable or superior to established antibiotic and antifungal agents. This guide provides a comprehensive comparison of their activity, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3][4][5][6][7][8] This guide summarizes the antimicrobial performance of various synthesized pyrazole derivatives against a panel of clinically relevant bacteria and fungi, offering a comparative analysis with standard drugs.
Comparative Antimicrobial Activity
The antimicrobial efficacy of synthesized pyrazole derivatives has been rigorously evaluated using standard microbiological assays. The following tables present a summary of the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) data for representative compounds against a selection of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives Against Bacterial Strains (µg/mL)
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Reference |
| Pyrazole Derivative 21a | 62.5 - 125 | 62.5 - 125 | 125 | 62.5 | [1][9] |
| Pyrazole Derivative 21c | = Standard | = Standard | = Standard | = Standard | [1] |
| Pyrazole-Thiazole Hybrid 10 | 1.9 - 3.9 | - | - | - | [10] |
| Tethered Thiazolo-Pyrazole 17 | 4 (MRSA) | - | - | - | [10] |
| Imidazo-Pyridine Substituted Pyrazole 18 | <1 (MRSA) | - | <1 | <1 | [10] |
| Pyrazole Derivative 3 | - | - | 0.25 | - | [7] |
| Pyrazole Derivative 4 | 0.25 (S. epidermidis) | - | - | - | [7] |
| Chloramphenicol (Standard) | - | - | - | - | [1][9] |
| Ciprofloxacin (Standard) | - | - | 0.5 | - | [7][10] |
Table 2: Zone of Inhibition (ZOI) of Pyranopyrazole Derivatives Against Bacterial Strains (mm)
| Compound/Drug | Bacillus cereus | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Pyranopyrazole 3c | 24 | 22 | 20 | 20 | [11] |
| Pyranopyrazole 3b | - | 20 | 22 | - | [11] |
| Pyranopyrazole 3d | - | 22 | 20 | - | [11] |
| Neomycin (Standard) | >10 | >10 | >10 | >10 | [11] |
Antifungal Activity
Table 3: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives Against Fungal Strains (µg/mL)
| Compound/Drug | Candida albicans | Aspergillus niger | Aspergillus flavus | Reference |
| Pyrazole Derivative 21a | 2.9 - 7.8 | 2.9 - 7.8 | - | [1][9] |
| Pyrazole Derivative 2 | - | 1 | - | [7] |
| Pyrazole Derivative 3 | - | - | - | [7] |
| Clotrimazole (Standard) | - | 2 | - | [1][7][9] |
Table 4: Zone of Inhibition (ZOI) of Pyranopyrazole Derivatives Against Fungal Strains (mm)
| Compound/Drug | Aspergillus niger | Penicillium sp. | Candida albicans | Reference |
| Pyranopyrazole 3d | 14 | 16 | 18 | [11] |
| Pyranopyrazole 3a | - | Good | Good | [11] |
| Pyranopyrazole 3b | - | Good | Good | [11] |
| Tetracycline (Standard) | - | - | - | [11] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.
-
Media Preparation: A suitable sterile nutrient agar medium is prepared and poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism is uniformly swabbed over the surface of the agar.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined concentration of the synthesized pyrazole derivative, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A well containing only the solvent serves as a negative control, and a well with a standard antimicrobial agent serves as a positive control.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
Observation: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.
-
Preparation of Stock Solutions: Stock solutions of the synthesized pyrazole derivatives and standard drugs are prepared in a suitable solvent.
-
Serial Dilutions: A series of twofold dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Visualizing Experimental Processes and Mechanisms
To further elucidate the experimental workflow and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for the validation of antimicrobial activity.
Caption: Postulated mechanisms of antimicrobial action for pyrazole derivatives.
Concluding Remarks
The synthesized pyrazole derivatives presented in this guide demonstrate considerable antimicrobial activity, with some compounds showing efficacy that surpasses that of standard drugs.[1][9] The data strongly suggests that the pyrazole scaffold is a valuable pharmacophore for the development of new antimicrobial agents. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and spectrum of activity of these promising compounds. The potential for these derivatives to act via mechanisms such as the inhibition of DNA gyrase or disruption of the cell wall makes them particularly interesting candidates for combating drug-resistant pathogens.[10] Researchers are encouraged to utilize the provided protocols and comparative data to advance the development of this important class of antimicrobial agents.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpsbr.org [jpsbr.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
A Comparative Guide to In Vitro Assay Protocols for Testing Pyrazole Compound Efficacy
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative overview of in vitro assay protocols to assess the efficacy of pyrazole compounds, with a focus on their inhibitory activity against key drug targets such as kinases, G-protein coupled receptors (GPCRs), and enzymes. Detailed experimental methodologies, comparative data, and visual representations of signaling pathways and workflows are presented to aid in the design and execution of preclinical studies.
Data Presentation: Comparative Efficacy of Pyrazole Compounds
The following tables summarize the in vitro efficacy of representative pyrazole compounds against various biological targets. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.
Table 1: Inhibitory Activity of Pyrazole Compounds against Kinases
| Compound | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 | [1] |
| Ruxolitinib | JAK1 | ~3 | - | - | |
| Ruxolitinib | JAK2 | ~3 | - | - | |
| Compound 6 | Aurora A | 160 | HCT116 (colon) | 0.39 | [1] |
| Compound 6 | Aurora A | 160 | MCF-7 (breast) | 0.46 | [1] |
| AT7519 | CDK | - | Various | - | [2] |
| Gandotinib | JAK2 | - | - | - |
Table 2: Inhibitory Activity of Pyrazole Compounds against Enzymes
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 0.04 | 375 | [3] |
| SC-558 | COX-2 | 0.0053 | >1900 | [3] |
| Phenylbutazone | COX-1/COX-2 | Varies | ~1 (non-selective) | [3] |
| Pyrazole Phenylcyclohexylcarbamate (Compound 22) | FAAH | 0.011 | >1000 (vs. MAGL) | [2] |
| Pyrazole Phenylcyclohexylcarbamate (Compound 23) | FAAH | - | 5000 (vs. MAGL) | [1] |
| Hybrid Pyrazole 5u | COX-2 | 1.79 | 74.92 | [4] |
| Hybrid Pyrazole 5s | COX-2 | 2.51 | 72.95 | [4] |
Note: Data for GPCR-targeting pyrazole compounds is less standardized and is often presented as functional assay readouts (e.g., EC50 for agonist/antagonist activity) rather than direct inhibitory concentrations. Due to the diverse nature of GPCR assays, a standardized comparative table is challenging to construct from the available literature.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are generalized and may require optimization based on the specific pyrazole compound, target, and available laboratory equipment.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a pyrazole compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Kinase assay buffer (e.g., containing MgCl2, DTT)
-
ATP solution
-
Test pyrazole compound (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the pyrazole compound in DMSO.
-
In a 384-well plate, add the diluted compound, a known kinase inhibitor (positive control), and DMSO (negative control) to the appropriate wells.
-
Add the kinase enzyme solution to all wells and mix gently.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well. The final ATP concentration should ideally be close to the Km value for the specific kinase.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader. The light signal is inversely proportional to the kinase activity.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic or cytostatic effects of a pyrazole compound on cancer cell lines by measuring the metabolic activity of viable cells.
-
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test pyrazole compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treat the cells with serial dilutions of the pyrazole compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO-treated cells).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[5]
-
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay determines the inhibitory activity of pyrazole compounds against COX-1 and COX-2 enzymes by measuring the fluorescence generated from a fluorogenic substrate.[3]
-
Materials:
-
Purified COX-1 and COX-2 enzymes
-
COX assay buffer
-
Fluorogenic COX probe
-
COX cofactor
-
Arachidonic acid (substrate)
-
Test pyrazole compound (dissolved in DMSO)
-
Known selective COX-1 and COX-2 inhibitors (positive controls)
-
96-well opaque microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.[3]
-
In a 96-well plate, add the assay buffer, cofactor, and fluorogenic probe to each well.[3]
-
Add the diluted test compounds, positive controls, and DMSO (vehicle control) to the respective wells.[3]
-
Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.[3]
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.[3]
-
Initiate the reaction by adding arachidonic acid to all wells.[3]
-
Immediately measure the fluorescence intensity over a set period. The rate of fluorescence increase is proportional to COX activity.[3]
-
Calculate the percentage of inhibition and determine the IC50 values.
-
GPCR-Mediated Calcium Flux Assay
This assay measures the ability of a pyrazole compound to modulate GPCR activity by detecting changes in intracellular calcium levels using a calcium-sensitive fluorescent dye.
-
Materials:
-
Mammalian cell line stably expressing the GPCR of interest (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
96- or 384-well black-walled, clear-bottom plates
-
No-wash calcium flux assay kit (e.g., containing Fluo-8 AM)
-
Assay buffer (e.g., HBSS with HEPES)
-
Test pyrazole compound (in DMSO)
-
Known agonist and antagonist for the target GPCR
-
Fluorescence plate reader with kinetic reading capability and automated liquid handling
-
-
Procedure:
-
Plate the cells in the microplate and allow them to form a monolayer.
-
Load the cells with the calcium-sensitive dye according to the kit manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.[6]
-
Prepare serial dilutions of the test compound (for agonist or antagonist testing) and known ligands in the assay buffer.
-
Place the assay plate in the fluorescence plate reader and record a baseline fluorescence for a short period (e.g., 10-20 seconds).[7]
-
For agonist testing, the instrument automatically adds the test compound or a known agonist to the wells. For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known agonist.
-
Continue to record the fluorescence intensity in real-time for a total of 2-3 minutes to capture the calcium mobilization kinetics.[7]
-
Analyze the data to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the in vitro testing of pyrazole compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Unlocking Potential: A Comparative Docking Analysis of Pyrazole Inhibitors Against Established Drugs
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparative analysis of pyrazole-based inhibitors against known drugs, supported by molecular docking studies. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of protein classes.
This guide summarizes quantitative data from various studies, provides detailed experimental protocols for in silico analyses, and visualizes critical biological pathways to offer a comprehensive resource for drug discovery.
Comparative Docking Performance of Pyrazole Derivatives
Molecular docking studies have become an indispensable tool in the rational design and optimization of pyrazole-based inhibitors.[1] These computational techniques allow for the prediction of binding affinities and interaction modes between a ligand and its target protein, accelerating the discovery and development process. The following table summarizes the docking performance of various pyrazole derivatives compared to known drugs against several key protein targets.
| Target Protein & PDB ID | Pyrazole Derivative | Binding Energy (kcal/mol) | Known Drug | Binding Energy (kcal/mol) | Reference |
| VEGFR-2 (2QU5) | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | -10.09 kJ/mol | Sorafenib | - | [2][3][4] |
| Aurora A (2W1G) | 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d) | -8.57 kJ/mol | - | - | [2][3][4] |
| CDK2 (2VTO) | 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (2b) | -10.35 kJ/mol | - | - | [2][3][4] |
| Tubulin (1SA0) | Pyrazole Hybrid Chalcone Conjugate (5o) | -91.43 Kcal/mol | Nocodazole | - | [5] |
| EGFR | Pyrazolopyrimidine derivative (3f) | - | Erlotinib | - | [6] |
| VEGFR-2 | 3-phenyl-4-(2-(4-chlorophenyl)hydrazono)-1H-pyrazol-5(4H)-one (3i) | IC50 = 8.93 nM | Sorafenib | IC50 = 30 nM | [7][8] |
| COX-2 | Hybrid Pyrazole Analogue (5u) | Docking Score: -12.907 | Celecoxib | Docking Score: -9.924 | [9] |
| SARS-CoV-2 Mpro | Pyrazole Derivative of Usnic Acid (17) | -8.9 kcal/mol | Co-crystal ligand 11a | -8.4 kcal/mol | [10] |
Experimental Protocols: A Guide to Molecular Docking
The following methodology outlines a typical workflow for performing comparative molecular docking studies, as synthesized from multiple research articles.
Protein and Ligand Preparation
-
Protein Structure Retrieval: The three-dimensional crystal structures of the target proteins are obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structures are prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges using software like AutoDock Tools (ADT).[2]
-
Ligand Structure Preparation: The 2D structures of the pyrazole derivatives and known drugs are drawn using chemical drawing software and converted to 3D structures. Energy minimization of the ligand structures is performed using appropriate force fields. Gasteiger charges are added to the ligands.[2]
Molecular Docking Simulation
-
Software: Automated docking is typically performed using software such as AutoDock 4.2.[2][3][4]
-
Grid Map Generation: A grid box is generated around the active site of the protein to define the docking search space. The Autogrid program is used for this purpose.[2]
-
Docking Algorithm: The Lamarkian genetic algorithm (LGA) is a commonly employed algorithm for ligand docking.[2]
-
Docking Parameters: The docking protocol generally consists of multiple independent genetic algorithm runs (e.g., 10 runs) per ligand.[2] Other parameters include population size (e.g., 150), maximum number of evaluations (e.g., 2,500,000), and crossover and mutation rates.[2]
Analysis of Docking Results
-
Binding Energy and Inhibition Constant: The docking results are analyzed based on the estimated binding energy (in kcal/mol or kJ/mol) and the calculated inhibition constant (Ki). The conformation with the lowest binding energy is considered the most favorable.
-
Interaction Analysis: The binding mode and interactions of the ligand with the amino acid residues in the active site of the protein are visualized and analyzed. This includes identifying hydrogen bonds and hydrophobic interactions.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.
Caption: VEGFR-2 signaling pathway and points of inhibition.
Caption: General workflow for molecular docking studies.
Conclusion
The presented data and methodologies underscore the potential of pyrazole derivatives as potent inhibitors for various therapeutic targets.[2][3][4] Comparative docking studies reveal that specific pyrazole compounds exhibit binding affinities and inhibitory activities that are comparable, and in some cases superior, to established drugs.[7][8][9] The versatility of the pyrazole scaffold allows for fine-tuning of its structure to achieve high affinity and selectivity for specific biological targets.[1] Continued in silico and in vitro investigations are crucial to further validate these findings and accelerate the development of novel pyrazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 8. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Pyrazole Derivatives of Usnic Acid as Novel Inhibitor of SARS-CoV-2 Main Protease Through Virtual Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole Synthesis: Established Methods vs. New Protocols
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a cornerstone of innovation. This guide provides an objective comparison of a traditional pyrazole synthesis method with modern microwave-assisted and flow chemistry protocols, supported by experimental data to inform methodological choices.
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] While traditional synthesis often involves prolonged heating under reflux, contemporary methodologies such as microwave-assisted synthesis and continuous flow chemistry offer significant advantages in terms of reaction speed, efficiency, and scalability.[2][3] This guide presents a head-to-head comparison of these approaches.
Data Presentation: A Head-to-Head Comparison
The following table summarizes key quantitative data from representative experimental procedures for the synthesis of pyrazole derivatives, highlighting the efficiencies gained by transitioning from conventional to modern techniques.
| Parameter | Established Method: Knorr Synthesis (Conventional Reflux) | New Protocol: Microwave-Assisted Synthesis | New Protocol: Flow Chemistry Synthesis |
| Reaction | Synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone) from ethyl acetoacetate and phenylhydrazine[4] | Synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone) from ethyl acetoacetate and phenylhydrazine[5][6] | Two-stage synthesis of various substituted pyrazoles from acetophenones and hydrazine[7] |
| Reaction Time | 1 hour[4] | 4 minutes[5][6] | ~12 minutes residence time (2 minutes for second stage)[7] |
| Temperature | 135-145 °C (Reflux)[4] | Not specified, dependent on microwave power (e.g., 20% power)[6] | 170 °C (first stage), 150 °C (second stage)[7] |
| Yield | Described as "very good"[4] | 82%[5] | 54-95% for a range of substrates[7] |
| Catalyst | Typically acid-catalyzed (e.g., acetic acid)[8][9] | Often catalyst-free or with a catalytic amount of acid[6] | Not explicitly a catalyst, but uses DMFDMA in the first stage[7] |
| Solvent | Often solvent-free or in a high-boiling solvent like 1-propanol[4][8] | Solvent-free or in a small amount of a suitable solvent like ethanol[6] | DMF[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Established Method: Knorr Pyrazole Synthesis (Conventional Reflux)
This protocol is adapted from the synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone).[4]
Materials:
-
Ethyl acetoacetate (12.5 mmol)
-
Phenylhydrazine (12.5 mmol)
-
Diethyl ether
Procedure:
-
In a round-bottomed flask, carefully add the ethyl acetoacetate and phenylhydrazine. This addition is slightly exothermic.
-
Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.
-
After heating, transfer the resulting heavy syrup into a beaker and cool it in an ice-water bath.
-
Add a portion of 2 mL of diethyl ether and stir the mixture vigorously until the crude powdered pyrazolone is obtained.
-
Filter off the solid by vacuum filtration and weigh it after drying.
New Protocol: Microwave-Assisted Pyrazole Synthesis
This protocol describes a rapid, solvent-free synthesis of 3-methyl-1-phenyl-5-pyrazolone.[6]
Materials:
-
Ethyl acetoacetate (7.68 mmol)
-
Phenylhydrazine hydrate (7.29 mmol)
-
Ethyl acetate
Procedure:
-
Place the ethyl acetoacetate and phenylhydrazine hydrate in a microwave-safe vessel.
-
Expose the mixture to microwave irradiation (e.g., 20% power input) for 4.0 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and stir vigorously to induce precipitation.
-
Collect the precipitate by filtration.
New Protocol: Flow Chemistry Pyrazole Synthesis
This protocol details a two-stage continuous flow synthesis of substituted pyrazoles from acetophenones.[7]
Materials:
-
Acetophenone solution in DMF
-
DMFDMA (Dimethylformamide dimethyl acetal) solution in DMF
-
Hydrazine solution in DMF
Procedure:
-
Solutions of the acetophenone and DMFDMA in DMF are passed through a stainless-steel coil reactor (e.g., 5 mL) at 170 °C with a specific flow rate (e.g., 0.5 mL/min), resulting in a residence time of approximately 10 minutes for the formation of the enaminone intermediate.
-
The output from the first stage is then mixed with a solution of hydrazine in DMF.
-
This mixture is passed through a second reactor (e.g., a 2 mL glass mixer-chip) at 150 °C with a residence time of about 2 minutes to form the pyrazole product.
-
The product stream is collected for subsequent workup and purification.
Visualizing the Methodologies
To better illustrate the relationships and workflows, the following diagrams are provided.
Caption: Workflow for comparing pyrazole synthesis protocols.
Caption: Reaction pathways for different pyrazole syntheses.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. galchimia.com [galchimia.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. benchchem.com [benchchem.com]
Pyrazole Scaffolds in Drug Design: A Head-to-Head Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility in substitution patterns allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it a cornerstone in the design of a multitude of therapeutic agents. This guide provides a head-to-head comparison of pyrazole-based scaffolds targeting key protein families implicated in a range of diseases, supported by quantitative data and detailed experimental protocols.
Cyclooxygenase (COX) Inhibition: A Classic Target for Pyrazole Scaffolds
Pyrazole-based compounds are famously represented by the selective COX-2 inhibitor, Celecoxib. The development of selective COX-2 inhibitors was a landmark in anti-inflammatory therapy, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Comparative Inhibitory Activity of Pyrazole-Based COX Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of prominent pyrazole-based COX inhibitors against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency, and a higher COX-1/COX-2 ratio signifies greater selectivity for COX-2.
| Compound | Scaffold Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | Diaryl-pyrazole | 15 | 0.04 | 375 |
| Phenylbutazone | 1,2-Diphenyl-pyrazolidine-3,5-dione | ~10 | ~1 | ~10 |
| SC-558 | Diaryl-pyrazole | 11 | 0.0093 | >1000 |
Protein Kinase Inhibition: A Modern Frontier for Pyrazole Scaffolds
The pyrazole scaffold has proven to be a highly effective framework for the design of protein kinase inhibitors, a critical class of drugs in oncology and immunology.[1] The ability of the pyrazole core to form key hydrogen bond interactions within the ATP-binding pocket of kinases contributes to its success.[1]
Comparative Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
This table presents a head-to-head comparison of various pyrazole-based scaffolds against different protein kinase targets.
| Compound/Scaffold | Target Kinase(s) | IC50 (nM) |
| Ruxolitinib | JAK1, JAK2 | ~3 (for both) |
| Crizotinib | c-Met, ALK | 2, 20 |
| Afuresertib | Akt1, Akt2, Akt3 | 0.02, 2, 2.6 |
| Barasertib (AZD1152) | Aurora B | 0.37 |
| Compound 7 (Pyrazolyl benzimidazole) | Aurora A, Aurora B | 28.9, 2.2 |
| Compound 10 (Pyrazole-based) | Bcr-Abl | 14.2 |
Cannabinoid Receptor Modulation: A Neurological and Immunological Target
Diaryl-pyrazole derivatives were among the first potent and selective antagonists for the cannabinoid CB1 receptor, with Rimonabant being a notable example.[2] Structure-activity relationship (SAR) studies have revealed that substitutions at the 1, 3, and 5-positions of the pyrazole ring are crucial for affinity and selectivity towards CB1 and CB2 receptors.[3]
Comparative Binding Affinities of Pyrazole-Based Cannabinoid Receptor Ligands
The following table summarizes the binding affinities (Ki) of representative pyrazole-based compounds for the CB1 and CB2 receptors. A lower Ki value indicates a higher binding affinity.
| Compound/Scaffold | CB1 Ki (nM) | CB2 Ki (nM) |
| Rimonabant (SR141716A) | 1.98 | >1000 |
| NESS0327 | 4.2 | 55.7 |
| RNB-61 | 4300 | 0.57 |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of compound performance. Below are representative protocols for key in vitro assays.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol is a generalized method for determining the COX inhibitory activity of a compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic substrate, resulting in a fluorescent product. The inhibition of this fluorescence is proportional to the inhibition of COX activity.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitors (e.g., Celecoxib, Phenylbutazone)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, ADHP, and arachidonic acid in the assay buffer. Prepare serial dilutions of the test compounds and reference inhibitors.
-
Assay Reaction:
-
To each well of the microplate, add the assay buffer, heme, and ADHP.
-
Add the test compound or reference inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Add the COX-1 or COX-2 enzyme to initiate a pre-incubation step (typically 10-15 minutes at room temperature).
-
Initiate the reaction by adding arachidonic acid.
-
-
Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes using a fluorometer (e.g., excitation at 535 nm and emission at 587 nm).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol outlines a common method for assessing the inhibitory activity of compounds against protein kinases using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Objective: To determine the IC50 of a test compound against a specific protein kinase.
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
Materials:
-
Recombinant protein kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-APC conjugate
-
Test compounds
-
384-well low-volume white microplates
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute further in the kinase assay buffer.
-
Kinase Reaction:
-
Add the test compound and the kinase to the wells of the microplate.
-
Initiate the reaction by adding a mixture of the biotinylated substrate peptide and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the kinase reaction by adding a detection solution containing the europium-labeled antibody and streptavidin-APC conjugate in a buffer with EDTA.
-
Incubate for a further period (e.g., 60 minutes) at room temperature to allow for antibody binding.
-
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for europium).
-
Data Analysis:
-
Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm).
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Cannabinoid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for CB1 and CB2 receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound for CB1 and CB2 receptors.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the cannabinoid receptors in a cell membrane preparation.
Materials:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [3H]CP55,940)
-
Non-labeled ("cold") ligand for non-specific binding determination (e.g., WIN 55,212-2)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess cold ligand), and competitive binding (radioligand + membranes + varying concentrations of test compound).
-
-
Incubation: Incubate the plate for 90 minutes at 30°C with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific CPM from the total CPM.
-
Determine the percentage of specific binding at each concentration of the test compound.
-
Calculate the IC50 value from a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Landscape: Signaling Pathways and Workflows
Understanding the biological context and the drug discovery process is essential for effective research. The following diagrams, rendered using the DOT language, illustrate key concepts.
Drug Discovery Workflow for Pyrazole-Based Inhibitors
Caption: A typical workflow for the discovery and development of small molecule inhibitors.
TGF-β Signaling Pathway and Inhibition by Pyrazole Scaffolds
Caption: Simplified TGF-β signaling cascade and the point of intervention for pyrazole inhibitors.
Cannabinoid Receptor Signaling Pathway
Caption: Overview of the CB1 receptor signaling pathway and its antagonism by pyrazole derivatives.
References
Safety Operating Guide
Proper Disposal Procedures for 2-(1H-Pyrazol-3-yl)acetic Acid
This document provides essential safety and logistical information for the proper disposal of 2-(1H-Pyrazol-3-yl)acetic acid (CAS No. 102732-63-8), tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Hazard Classification:
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, oral (Category 4)[1] |
| Causes skin irritation | Skin corrosion/irritation (Category 2)[1] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A)[1] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1] |
Required Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Safety goggles with side-shields[1]. |
| Hand Protection | Protective gloves (e.g., nitrile, neoprene)[1]. Gloves must be inspected before use and disposed of properly after[2]. |
| Body Protection | Impervious clothing, such as a fully-buttoned lab coat[1]. |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated[1]. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges[2]. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Small Spills (Cleanable within 10 minutes):
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Use an inert, dry absorbent material (e.g., diatomite, universal binders) to contain the spill[1]. Avoid creating dust[2].
-
Collection: Carefully sweep or vacuum the absorbed material into a suitable, labeled, and closed container for disposal[2].
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol[1].
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined below.
Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Emergency Services: Contact your institution's Environmental Health & Safety (EHS) department and, if necessary, emergency services.
-
Secure the Area: Prevent entry to the spill area.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be handled by a licensed professional waste disposal service[2]. Do not dispose of this chemical down the drain or in regular trash[2][3].
Experimental Workflow for Waste Collection and Disposal:
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated absorbents from spills, and contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
Ensure the waste container is made of a compatible material (e.g., polyethylene) and is kept tightly closed when not in use[3].
-
-
Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Harmful," "Irritant"), and the date of accumulation.
-
-
Storage:
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup by a licensed hazardous waste disposal company.
-
Offer surplus and non-recyclable solutions to a licensed disposal company[2].
-
-
Contaminated Packaging:
-
Dispose of the original product container as unused product if it cannot be appropriately rinsed[2].
-
For empty containers, the first rinse must be collected and disposed of as hazardous waste. After thorough rinsing and air-drying, and with the label defaced, the container may be disposed of in the regular trash, in accordance with institutional policies[3].
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 2-(1H-Pyrazol-3-yl)acetic acid
Essential guidance for the safe handling, storage, and disposal of 2-(1H-Pyrazol-3-yl)acetic acid is critical for ensuring a secure laboratory environment. This document outlines the necessary personal protective equipment (PPE), procedural steps for safe use, and proper disposal methods to support researchers, scientists, and drug development professionals.
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation. This compound is known to cause skin and serious eye irritation and may lead to respiratory irritation.[1][2] Adherence to these safety protocols is fundamental for minimizing exposure and ensuring personal and environmental safety.
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, categorized by the type of protection.
| Protection Type | Required PPE | Specifications |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must be worn during any operation with the potential for splashes.[3] |
| Hand Protection | Nitrile gloves | Gloves should be inspected before use and disposed of properly after handling the chemical.[4][5] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect against incidental contact. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form to avoid dust inhalation, especially in areas without adequate ventilation.[1][4] |
Procedural Guidance for Safe Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and the safety of the laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][5]
-
Avoid the formation of dust when handling the solid form.[4][6]
-
Wash hands thoroughly after handling the substance.[2]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[6][7]
Storage:
-
Keep the container tightly closed and stored in a cool, dry, and well-ventilated area.[7]
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency and Disposal Protocols
In the event of an emergency or the need for disposal, the following procedures should be followed to mitigate risks and ensure environmental compliance.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[4][7]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, consult a physician.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician.[4][7]
Spill and Disposal Plan:
-
Spill Cleanup: For small spills, absorb with an inert material and place in a suitable container for disposal.[7] Avoid creating dust.[4]
-
Waste Disposal: Dispose of chemical waste through a licensed professional waste disposal service.[4] Do not allow the product to enter drains or waterways.[4]
The following diagram illustrates the workflow for safely handling this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

